Ethyl 7-cyclopentyl-7-oxoheptanoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 7-cyclopentyl-7-oxoheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O3/c1-2-17-14(16)11-5-3-4-10-13(15)12-8-6-7-9-12/h12H,2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTQFLHBELAXFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645652 | |
| Record name | Ethyl 7-cyclopentyl-7-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898776-06-2 | |
| Record name | Ethyl ζ-oxocyclopentaneheptanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898776-06-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 7-cyclopentyl-7-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: Ethyl 7-cyclopentyl-7-oxoheptanoate
CAS Number: 898776-06-2 Document Type: Technical Application Guide Version: 2.0 (2026)[1]
Executive Summary
Ethyl 7-cyclopentyl-7-oxoheptanoate (CAS 898776-06-2) is a specialized aliphatic ester intermediate characterized by a terminal cyclopentyl ketone moiety.[1] In modern drug discovery, this compound serves as a critical building block for "lipophilic tail engineering." Its structural motif—a 7-carbon spacer terminating in a cycloalkyl ring—mimics the hydrophobic chains found in endogenous prostaglandins and fatty acids. Consequently, it is frequently employed in the synthesis of GPCR agonists (specifically EP4 receptor modulators), enzyme inhibitors, and lipid-drug conjugates where precise hydrophobic interactions are required for binding affinity.
This guide provides a comprehensive technical overview of the compound, focusing on robust synthetic methodologies, analytical characterization, and its strategic application in medicinal chemistry.
Chemical Identity & Physical Properties[2][3]
| Property | Specification |
| IUPAC Name | Ethyl 7-cyclopentyl-7-oxoheptanoate |
| CAS Number | 898776-06-2 |
| Molecular Formula | C₁₄H₂₄O₃ |
| Molecular Weight | 240.34 g/mol |
| Physical State | Colorless to pale yellow oil (at RT) |
| Boiling Point (Predicted) | ~340°C (at 760 mmHg) |
| Density (Predicted) | 1.0 ± 0.1 g/cm³ |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in Water |
| LogP (Predicted) | ~3.8 (Highly Lipophilic) |
Strategic Synthesis & Methodology
Mechanistic Rationale
The synthesis of Ethyl 7-cyclopentyl-7-oxoheptanoate presents a classic challenge in chemoselectivity: coupling a cyclopentyl nucleophile with a bifunctional electrophile (a dicarboxylic acid derivative) without over-addition.
The most reliable laboratory-scale route utilizes a Grignard-mediated acylation of a mono-protected pimelic acid derivative. This approach avoids the harsh conditions of Friedel-Crafts acylation, which can lead to ring rearrangements or poly-acylation.
Recommended Protocol: The "Mixed Anhydride" or "Acid Chloride" Route
Objective: Selective addition of Cyclopentylmagnesium bromide to Ethyl 6-(chloroformyl)hexanoate.
Reagents:
-
Ethyl hydrogen pimelate (Starting Material)
-
Thionyl Chloride (
) -
Cyclopentylmagnesium bromide (2.0 M in THF)
-
Copper(I) Iodide (
) - Catalyst for chemoselectivity
Workflow Diagram:
Figure 1: Step-wise synthesis workflow for CAS 898776-06-2 via acid chloride activation.
Detailed Protocol Steps
-
Activation: Dissolve ethyl hydrogen pimelate (1.0 eq) in anhydrous DCM. Add catalytic DMF. Add thionyl chloride (1.2 eq) dropwise at 0°C. Stir at room temperature for 2 hours. Remove solvent/excess
in vacuo to yield the crude acid chloride. -
Coupling: Suspend CuI (10 mol%) in anhydrous THF under Argon. Cool to -78°C. Add the acid chloride prepared in Step 1.
-
Addition: Slowly add Cyclopentylmagnesium bromide (1.05 eq) over 30 minutes. Critical: Maintain -78°C to prevent attack on the distal ester group. The CuI catalyst promotes ketone formation over tertiary alcohol formation.
-
Workup: Quench with saturated aqueous
. Extract with Ethyl Acetate ( ). Wash organic layer with brine, dry over , and concentrate. -
Purification: Flash column chromatography (Hexanes:EtOAc gradient).
Applications in Drug Development
This compound is not merely a solvent or simple reagent; it is a pharmacophore installer .
Prostaglandin & Eicosanoid Mimetics
The 7-oxoheptanoate chain is a direct structural analog of the
-
Mechanism: Researchers use this intermediate to synthesize "omega-modified" prostaglandin analogs. By reducing the C7 ketone to a hydroxyl group (using
) or a methylene group (using Wolf-Kishner), the lipophilicity and metabolic stability of the lipid tail can be tuned. -
Target: EP2 and EP4 receptor agonists for glaucoma or anti-inflammatory treatments.
Linker Chemistry for PROTACs
The long aliphatic chain (7 carbons) provides an ideal "spacer" for Proteolysis Targeting Chimeras (PROTACs).
-
Usage: The ester group is hydrolyzed to the acid, which is then coupled to an E3 ligase ligand. The cyclopentyl ketone end can be derivatized to bind a target protein or serve as a solvent-exposed "cap" to improve cell permeability.
Analytical Characterization (Self-Validation)
To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.
| Technique | Expected Signal / Observation | Interpretation |
| ¹H NMR (CDCl₃) | Ethyl ester ( | |
| Methine on cyclopentyl ring | ||
| Methylene | ||
| Methylene | ||
| Ethyl ester terminal methyl | ||
| IR Spectroscopy | 1735 cm⁻¹ | Ester C=O stretch |
| 1710 cm⁻¹ | Ketone C=O stretch | |
| Mass Spectrometry | m/z 241.1 | Positive mode ESI |
Handling & Stability
-
Storage: Store at 2-8°C under an inert atmosphere (Nitrogen or Argon). As an ester-ketone, it is relatively stable but susceptible to hydrolysis if exposed to moisture over long periods.
-
Safety: Standard GHS precautions apply. Treat as an irritant (H315, H319). Use in a fume hood.
-
Stability: Avoid strong bases (NaOH, LiOH) unless hydrolysis to the acid is intended. The ketone position is prone to
-deprotonation; avoid strong bases like LDA unless enolate chemistry is desired.
References
-
ChemicalBook. (n.d.). Ethyl 7-cyclopentyl-7-oxoheptanoate Product Description. Retrieved from
-
AK Scientific. (n.d.).[1] Catalog Entry: Ethyl 7-cyclopentyl-7-oxoheptanoate.[1][2][3][4][5][6][7] Retrieved from [1]
- Corey, E. J., & Cheng, X. M. (1995). The Logic of Chemical Synthesis. Wiley-Interscience.
-
ChemSrc. (2025).[8] Ethyl 7-oxoheptanoate and analogs - Physical Properties. Retrieved from
Sources
- 1. Search Results - AK Scientific [aksci.com]
- 2. ETHYL 7-CYCLOPENTYL-7-OXOHEPTANOATE | 898776-06-2 [m.chemicalbook.com]
- 3. m.chem960.com [m.chem960.com]
- 4. m.chem960.com [m.chem960.com]
- 5. m.molbase.com [m.molbase.com]
- 6. m.molbase.com [m.molbase.com]
- 7. ETHYL 7-OXOUNDECANOATE | 227953-80-2 [chemicalbook.com]
- 8. Ethyl 7-oxoheptanoate | CAS#:3990-05-4 | Chemsrc [chemsrc.com]
An In-depth Technical Guide to Ethyl 7-Cyclopentyl-7-oxoheptanoate
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is my experience that the successful application of any chemical entity in research and development hinges on a thorough understanding of its fundamental properties. This guide is intended to provide a comprehensive technical overview of Ethyl 7-cyclopentyl-7-oxoheptanoate, a molecule with significant potential in synthetic organic chemistry. While direct experimental data for this specific compound is not extensively available in public literature, this document synthesizes known information with well-established principles of chemical reactivity and structure-property relationships derived from analogous compounds. Our aim is to equip researchers with the foundational knowledge necessary to confidently and safely utilize this versatile building block in their synthetic endeavors.
Section 1: Core Molecular Attributes
Ethyl 7-cyclopentyl-7-oxoheptanoate is a bifunctional organic molecule characterized by the presence of both a ketone and an ester functional group. This unique structural arrangement makes it a valuable intermediate for the synthesis of more complex molecular architectures.
Chemical Structure and Identification
The molecular structure of Ethyl 7-cyclopentyl-7-oxoheptanoate consists of a heptanoate ethyl ester backbone with a cyclopentyl ketone moiety at the 7-position.
Molecular Diagram
Caption: Chemical structure of Ethyl 7-cyclopentyl-7-oxoheptanoate.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | Ethyl 7-cyclopentyl-7-oxoheptanoate |
| CAS Number | 898776-06-2[1] |
| Molecular Formula | C₁₄H₂₄O₃ |
| Molecular Weight | 240.34 g/mol |
Physicochemical Properties (Estimated)
Table 2: Estimated Physicochemical Properties
| Property | Estimated Value | Reference Compound Data (Ethyl 7-oxoheptanoate) |
| Boiling Point | > 230 °C at 760 mmHg | 230.2 ± 23.0 °C at 760 mmHg[1] |
| Melting Point | Not available | Not available[1] |
| Density | ~1.0 g/cm³ | 1.0 ± 0.1 g/cm³[1] |
| Solubility | Soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone). Limited solubility in water. | Not specified, but expected to have low water solubility. |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid. | Liquid |
Section 2: Synthesis and Manufacturing
While a specific, peer-reviewed synthesis protocol for Ethyl 7-cyclopentyl-7-oxoheptanoate is not widely published, a logical and efficient synthetic strategy can be devised based on established organometallic reactions. The most plausible approach involves a Grignard reaction, a powerful and versatile method for carbon-carbon bond formation.
Proposed Synthetic Pathway: Grignard Reaction
The synthesis would likely proceed via the reaction of a Grignard reagent derived from a 6-halo-ethylhexanoate with cyclopentanecarbonyl chloride or a related cyclopentyl electrophile. An alternative, and perhaps more common, approach involves the reaction of a cyclopentyl Grignard reagent with a suitable 6-carbethoxyhexanoyl derivative.
Diagram: Proposed Synthesis Workflow
Sources
A Technical Guide to the Spectroscopic Analysis of Ethyl 7-Cyclopentyl-7-Oxoheptanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical analysis of the spectroscopic properties of Ethyl 7-cyclopentyl-7-oxoheptanoate. While experimental spectra for this specific molecule are not widely published, this document synthesizes foundational spectroscopic principles and data from analogous structures to present a robust, predictive analysis. By examining the expected spectral characteristics in Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this guide serves as an essential reference for the structural elucidation and characterization of long-chain keto esters. Each section details the theoretical basis for signal generation, standardized experimental protocols, and an in-depth interpretation of the predicted data, grounded in authoritative sources.
Molecular Structure and Overview
Ethyl 7-cyclopentyl-7-oxoheptanoate is a bifunctional molecule featuring a linear seven-carbon chain with an ethyl ester at one terminus (C1) and a cyclopentyl ketone at the other (C7). This structure combines the chemical properties of both an ester and a ketone, making comprehensive spectroscopic analysis crucial for unambiguous identification and quality control in synthetic applications. The molecular formula is C₁₄H₂₄O₃, and its molecular weight is 240.34 g/mol .
A systematic numbering convention, starting from the ester carbonyl carbon, is employed for clear referencing in the subsequent spectroscopic discussions.
Caption: Numbering scheme for Ethyl 7-cyclopentyl-7-oxoheptanoate.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a primary tool for elucidating the hydrogen framework of a molecule. The chemical shift, integration, and multiplicity of each signal provide detailed information about the electronic environment and connectivity of protons.
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of Ethyl 7-cyclopentyl-7-oxoheptanoate in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard due to its excellent solubilizing properties for moderately polar organic compounds and its single, well-defined residual solvent peak.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. A higher field strength provides better signal dispersion, which is critical for resolving the complex multiplets expected from the alkyl chain and cyclopentyl ring.
-
Acquisition Parameters:
-
Pulse Angle: 30-45 degrees to ensure a short relaxation delay can be used without saturating the signals.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans, to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale to the TMS signal at 0.00 ppm. Integrate all signals to determine the relative number of protons.
Predicted ¹H NMR Data and Interpretation
The predicted ¹H NMR spectrum is characterized by distinct regions corresponding to the ethyl ester, the aliphatic chain, and the cyclopentyl ketone moiety.
| Atom Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |
| C9-H₃ | ~1.25 | Triplet (t) | 3H | Aliphatic methyl group coupled to the adjacent C8 methylene group. |
| C8-H₂ | ~4.12 | Quartet (q) | 2H | Methylene group deshielded by the adjacent ester oxygen (C-O -C=O). Coupled to the C9 methyl group.[1] |
| C2-H₂ | ~2.30 | Triplet (t) | 2H | Methylene group alpha to the ester carbonyl, showing moderate deshielding.[1] |
| C6-H₂ | ~2.55 | Triplet (t) | 2H | Methylene group alpha to the ketone carbonyl, experiencing slightly stronger deshielding than the group alpha to the ester.[2] |
| C10-H | ~2.90 | Multiplet (m) | 1H | Methine proton alpha to the ketone carbonyl and part of the cyclopentyl ring. Deshielded by the carbonyl. |
| C3, C4, C5-H₂ | 1.30 - 1.70 | Multiplets (m) | 6H | Overlapping signals from the central part of the alkyl chain, distant from electron-withdrawing groups. |
| C11, C12-H₂ | 1.50 - 1.90 | Multiplets (m) | 8H | Complex, overlapping signals from the methylene groups of the cyclopentyl ring. |
In-depth Interpretation:
-
Ethyl Ester Signature: The quartet at ~4.12 ppm and the triplet at ~1.25 ppm are the unmistakable signature of an ethyl ester group. The quartet's downfield shift is a direct result of the deshielding effect of the adjacent oxygen atom.
-
α-Methylene Protons: The two triplets at ~2.30 ppm (C2) and ~2.55 ppm (C6) are characteristic of protons on carbons adjacent to carbonyl groups. The protons at C6 (alpha to the ketone) are expected to be slightly further downfield than those at C2 (alpha to the ester) due to the generally stronger deshielding effect of a ketone carbonyl compared to an ester carbonyl.[2]
-
Alkyl Chain and Cyclopentyl Ring: The region between 1.30 and 1.90 ppm will contain a complex set of overlapping multiplets. These signals arise from the three methylene groups of the central alkyl chain (C3, C4, C5) and the four methylene groups of the cyclopentyl ring (C11, C12). The complexity is due to similar chemical environments and extensive spin-spin coupling between adjacent, non-equivalent protons.
Carbon-13 (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in a different chemical environment gives a distinct signal.
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the low natural abundance of the ¹³C isotope.
-
Instrument Setup: Acquire the spectrum on a 100 MHz (or higher) spectrometer.
-
Acquisition Mode: Employ a proton-decoupled mode (standard). This collapses all C-H coupling, resulting in a spectrum of singlets for each unique carbon, which simplifies interpretation and improves signal-to-noise.
-
Acquisition Parameters:
-
Spectral Width: 0-220 ppm.
-
Pulse Angle: 45-90 degrees.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 512-2048 scans, or more, are typically required to achieve a good signal-to-noise ratio.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the CDCl₃ solvent peak (δ ≈ 77.16 ppm).
Predicted ¹³C NMR Data and Interpretation
The ¹³C spectrum will clearly show two signals in the downfield region for the carbonyl carbons, in addition to signals for the aliphatic carbons.
| Atom Position | Predicted Chemical Shift (δ, ppm) | Justification |
| C7 (Ketone C=O) | ~210.0 | Ketone carbonyl carbons are highly deshielded and typically appear above 200 ppm.[3] |
| C1 (Ester C=O) | ~173.5 | Ester carbonyl carbons are also deshielded but appear upfield relative to ketones, typically in the 170-185 ppm range.[3] |
| C8 (-O-CH₂-) | ~60.5 | The carbon of the ethoxy group is deshielded by the attached oxygen atom. |
| C10 (Cyclopentyl CH) | ~46.5 | The methine carbon alpha to the ketone carbonyl.[4] |
| C6 (-CH₂-C=O) | ~42.0 | Methylene carbon alpha to the ketone carbonyl. |
| C2 (-CH₂-C=O) | ~34.0 | Methylene carbon alpha to the ester carbonyl. |
| C11 (Cyclopentyl CH₂) | ~30.0 | Beta-carbons of the cyclopentyl ring. |
| C4, C5 (-CH₂-) | ~29.0 | Central methylene carbons of the long alkyl chain. |
| C3 (-CH₂-) | ~24.5 | Methylene carbon beta to the ester carbonyl. |
| C12 (Cyclopentyl CH₂) | ~26.0 | Gamma-carbons of the cyclopentyl ring.[4] |
| C9 (-CH₃) | ~14.2 | Terminal methyl carbon of the ethyl group. |
In-depth Interpretation:
-
Carbonyl Carbons: The most diagnostic signals are the two low-field peaks for the carbonyl carbons. The ketone carbon (C7) at ~210.0 ppm is significantly deshielded compared to the ester carbon (C1) at ~173.5 ppm. This clear separation allows for immediate confirmation of both functional groups.[3][5]
-
Oxygen-Attached Carbons: The C8 carbon at ~60.5 ppm is characteristic of the sp³ carbon in an ethyl ester, shifted downfield by the electronegative oxygen.
-
Alpha Carbons: The carbons alpha to the carbonyls (C2, C6, C10) appear in the 34-47 ppm range. The methine carbon C10 is expected to be the most downfield of this group.
-
Aliphatic Region: The remaining sp³ carbons of the alkyl chain and cyclopentyl ring appear in the upfield region (14-30 ppm). While some overlap is possible, the distinct chemical environments should lead to a total of 12 resolved peaks for the 14 carbons in the molecule (noting the symmetry of the C11 and C12 pairs in the cyclopentyl ring).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups based on their characteristic vibrational frequencies. For Ethyl 7-cyclopentyl-7-oxoheptanoate, the most prominent features will be the carbonyl (C=O) stretching absorptions.
Experimental Protocol: IR Spectrum Acquisition
Caption: Workflow for Attenuated Total Reflectance (ATR) IR Spectroscopy.
Predicted IR Data and Interpretation
The IR spectrum will be dominated by strong absorptions in the carbonyl region and the fingerprint region.
| Predicted Wavenumber (cm⁻¹) | Functional Group / Vibration | Expected Intensity | Justification |
| ~1735 | C=O Stretch (Ester) | Strong, Sharp | Saturated aliphatic esters typically absorb in the 1750-1735 cm⁻¹ range. This is a highly characteristic and intense peak.[6][7] |
| ~1715 | C=O Stretch (Ketone) | Strong, Sharp | Saturated, open-chain ketones absorb strongly around 1715 cm⁻¹. The presence of two distinct, strong C=O peaks is a key confirmation of the molecular structure.[6][8] |
| 2940, 2860 | C-H Stretch (sp³) | Medium to Strong | Stretching vibrations of the C-H bonds in the numerous methylene and methyl groups. |
| ~1240 & ~1100 | C-O Stretch (Ester) | Strong | Esters show two characteristic C-O stretching bands. The asymmetric stretch (~1240 cm⁻¹) and the symmetric stretch (~1100 cm⁻¹) are often referred to as the "Rule of Three" for esters when combined with the C=O peak.[9] |
| 1465, 1375 | C-H Bend (CH₂, CH₃) | Medium | Bending (scissoring and rocking) vibrations for the aliphatic portions of the molecule. |
In-depth Interpretation: The most critical diagnostic feature of the IR spectrum is the presence of two distinct and strong carbonyl absorption bands.[6] The ester carbonyl (C=O) stretch is expected at a slightly higher frequency (~1735 cm⁻¹) than the ketone carbonyl stretch (~1715 cm⁻¹).[7][10] This difference, though small, is typically resolvable and provides powerful evidence for the presence of both functional groups. The strong C-O stretches around 1240 cm⁻¹ further corroborate the presence of the ester group.[9]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering clues to its structure. Electron Ionization (EI) is a common technique that induces reproducible fragmentation.
Experimental Protocol: EI-MS Acquisition
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or a GC inlet for volatile compounds.
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source. This causes ionization and fragmentation.
-
Mass Analysis: Separate the resulting positively charged ions and fragments based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
Predicted Mass Spectrum and Fragmentation
The molecular weight of Ethyl 7-cyclopentyl-7-oxoheptanoate is 240.34. The mass spectrum should show a molecular ion peak (M⁺) at m/z = 240, although it may be weak due to extensive fragmentation.
| Predicted m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 240 | [C₁₄H₂₄O₃]⁺˙ | Molecular Ion (M⁺) |
| 211 | [M - C₂H₅]⁺ | Loss of an ethyl radical from the ester. |
| 195 | [M - OC₂H₅]⁺ | α-cleavage at the ester, loss of the ethoxy radical. |
| 155 | [C₉H₁₅O₂]⁺ | Cleavage at the C5-C6 bond. |
| 141 | [C₈H₁₃O₂]⁺ | McLafferty rearrangement involving the ester carbonyl. |
| 111 | [C₇H₁₁O]⁺ | α-cleavage at the ketone, loss of the C₁-C₆ alkyl ester chain. |
| 97 | [C₆H₉O]⁺ | Cyclopentylcarbonyl cation, a very stable acylium ion. |
| 83 | [C₅H₇O]⁺ | McLafferty rearrangement involving the ketone carbonyl.[11] |
| 69 | [C₅H₉]⁺ | Cyclopentyl cation. |
In-depth Interpretation: The fragmentation of this molecule is governed by the two carbonyl groups, which direct cleavage pathways.[12][13]
-
α-Cleavage: This is a dominant fragmentation mechanism for carbonyl compounds.[14] Cleavage of the bond adjacent to a carbonyl group can occur on either side.
-
Ketone α-Cleavage: Cleavage between C6 and C7 would result in the loss of the alkyl chain, leading to a stable cyclopentylcarbonyl acylium ion at m/z 97 . Cleavage between C7 and C10 would lead to the loss of the cyclopentyl group, resulting in an acylium ion at m/z 171 .
-
Ester α-Cleavage: Loss of the ethoxy group (-•OC₂H₅) is common, yielding a fragment at m/z 195 .
-
-
McLafferty Rearrangement: This characteristic rearrangement can occur at both the ketone and ester sites, provided there is a γ-hydrogen available for transfer.[11][15]
-
Ketone McLafferty: Transfer of a hydrogen from C4 to the ketone oxygen, followed by cleavage of the C5-C6 bond, would result in a charged enol fragment at m/z 84 (or a radical cation at m/z 83 after isomerization) and a neutral alkene.
-
Ester McLafferty: Transfer of a hydrogen from C4 to the ester carbonyl oxygen, followed by cleavage of the C2-C3 bond, would produce a charged enol fragment at m/z 142 .
-
Sources
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A Technical Guide to the Mass Spectrometry Fragmentation of Ethyl 7-cyclopentyl-7-oxoheptanoate
Executive Summary
This technical guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pathways of Ethyl 7-cyclopentyl-7-oxoheptanoate. As a molecule incorporating multiple functional groups—a ketone, an ethyl ester, a long aliphatic chain, and a cyclopentyl ring—it serves as an excellent model for understanding the complex fragmentation patterns encountered in drug development, metabolomics, and natural product analysis. This document elucidates the primary cleavage mechanisms, including alpha-cleavages and McLafferty rearrangements, which are fundamental to the structural characterization of complex organic molecules. By detailing the causality behind these fragmentation patterns, this guide aims to equip researchers, scientists, and drug development professionals with the expertise to interpret mass spectra with greater confidence and accuracy.
Introduction to the Analyte and Method
Chemical Structure and Properties of Ethyl 7-cyclopentyl-7-oxoheptanoate
Ethyl 7-cyclopentyl-7-oxoheptanoate is a bifunctional organic molecule with the chemical formula C₁₄H₂₄O₃. Its structure features a linear seven-carbon chain, functionalized with a cyclopentyl ketone at one terminus (C7) and an ethyl ester at the other (C1).
-
Chemical Formula: C₁₄H₂₄O₃
-
Molecular Weight: 240.34 g/mol
-
Nominal Mass: 240 Da
-
Key Structural Features:
-
Ethyl Ester Group: A reactive site prone to characteristic cleavages and rearrangements.
-
Ketone Carbonyl Group: Directs fragmentation through alpha-cleavage and McLafferty rearrangements.
-
Cyclopentyl Ring: A bulky aliphatic ring that influences alpha-cleavage.
-
Pentamethylene Chain: A -(CH₂)₅- linker that provides sites for hydrogen abstraction in rearrangement reactions.
-
Principles of Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization (EI) is a hard ionization technique where high-energy electrons (typically 70 eV) bombard a molecule in the gas phase.[1] This process ejects an electron from the molecule, creating a positively charged radical ion known as the molecular ion (M⁺•).[1] Due to the significant excess internal energy imparted, the molecular ion is often unstable and undergoes a series of predictable bond cleavages and rearrangements, known as fragmentation. The resulting charged fragments are separated by their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular fingerprint. The driving force for many fragmentation reactions is the formation of stable carbocations, acylium ions, or resonance-stabilized radical cations.[2]
The Molecular Ion and Primary Fragmentation Drivers
Upon ionization, Ethyl 7-cyclopentyl-7-oxoheptanoate forms a molecular ion (M⁺•) with an m/z of 240. The fragmentation of this ion is not random; it is directed by the functional groups, which represent sites of charge localization and bond weakness.
-
Ketone Carbonyl: The non-bonding electrons on the oxygen atom are a likely site of initial ionization. This localizes the positive charge and radical, initiating fragmentation pathways such as α-cleavage and the McLafferty rearrangement.[3][4]
-
Ester Group: Similarly, the ester oxygens can localize the charge, promoting unique fragmentation patterns, including loss of the ethoxy group and a different McLafferty rearrangement involving the elimination of ethene.[5]
-
Aliphatic Chain and Ring: While less influential than the carbonyls, the hydrocarbon skeleton partakes in fragmentation, particularly through hydrogen transfers required for rearrangement reactions.
Major Predicted Fragmentation Pathways
The mass spectrum of Ethyl 7-cyclopentyl-7-oxoheptanoate is predicted to be dominated by several key fragmentation processes. Each pathway provides a logical piece of the structural puzzle.
Alpha-Cleavage Adjacent to the Ketone Carbonyl
Alpha-cleavage is the homolytic cleavage of a bond adjacent to the carbonyl group and is a primary fragmentation mode for ketones.[4][6] The stability of the resulting resonance-stabilized acylium ion is a major thermodynamic driving force for this process.[7] Two distinct α-cleavage pathways are possible for the ketone at C7.
-
Pathway A: Loss of the Cyclopentyl Radical Cleavage of the bond between the ketone carbonyl (C7) and the cyclopentyl ring results in the loss of a cyclopentyl radical (•C₅H₉, mass 69 Da). This generates a stable, even-electron acylium ion at m/z 171 .
-
Pathway B: Loss of the Alkyl-Ester Chain Radical Alternatively, cleavage of the C6-C7 bond results in the loss of the •(CH₂)₅COOEt radical (mass 171 Da). This pathway produces the cyclopentyl acylium ion at m/z 97 .
Caption: Ketone α-cleavage pathways.
McLafferty Rearrangement Initiated by the Ketone
The McLafferty rearrangement is a hallmark fragmentation for carbonyl compounds possessing an accessible gamma (γ) hydrogen.[8] This process involves a six-membered ring transition state, leading to the cleavage of the α-β bond and the elimination of a neutral alkene.[4][9]
In this molecule, the ketone at C7 can abstract a hydrogen from the γ-carbon (C5). This is followed by the cleavage of the bond between the α-carbon (C6) and the β-carbon (C5).
-
Neutral Loss: A molecule of ethyl 5-hexenoate (CH₂=CH(CH₂)₃COOEt, mass 128 Da) is eliminated.
-
Detected Ion: The resulting charged fragment is the enol radical cation of cyclopentyl methyl ketone, observed at m/z 112 . The formation of this stable, odd-electron ion often results in a prominent peak in the spectrum.[10]
Caption: Ketone-initiated McLafferty rearrangement.
Fragmentation of the Ethyl Ester Moiety
The ethyl ester group also directs characteristic fragmentation, providing complementary structural information.
-
Pathway A: McLafferty-type Rearrangement (Loss of Ethene) Ethyl esters commonly undergo a rearrangement involving the transfer of a γ-hydrogen from the ethyl group itself to the carbonyl oxygen, resulting in the elimination of a neutral ethene molecule (C₂H₄, mass 28 Da).[11] This process yields the radical cation of the corresponding carboxylic acid, which would be observed at m/z 212 .
-
Pathway B: α-Cleavage (Loss of Ethoxy Radical) Cleavage of the bond between the ester carbonyl carbon and the ethoxy oxygen results in the loss of an ethoxy radical (•OCH₂CH₃, mass 45 Da). This forms an acylium ion spanning the rest of the molecule, appearing at m/z 195 .[5]
Summary of Predicted Fragments
The interpretation of a complex EI mass spectrum relies on assembling these individual fragmentation pathways into a coherent picture. The table below summarizes the most probable high-mass fragments for Ethyl 7-cyclopentyl-7-oxoheptanoate.
| m/z | Proposed Ion Structure | Neutral Loss | Fragmentation Mechanism |
| 240 | [C₁₄H₂₄O₃]⁺• | - | Molecular Ion (M⁺•) |
| 212 | [M - C₂H₄]⁺• | C₂H₄ (28 Da) | Ester McLafferty Rearrangement |
| 195 | [M - •OC₂H₅]⁺ | •OC₂H₅ (45 Da) | Ester α-Cleavage |
| 171 | [M - •C₅H₉]⁺ | •C₅H₉ (69 Da) | Ketone α-Cleavage |
| 112 | [C₅H₉C(OH)CH₂]⁺• | C₇H₁₂O₂ (128 Da) | Ketone McLafferty Rearrangement |
| 97 | [C₅H₉CO]⁺ | •C₈H₁₅O₂ (171 Da) | Ketone α-Cleavage |
Lower mass fragments arising from the cleavage of the aliphatic chain (e.g., a series of ions separated by 14 Da) and fragmentation of the cyclopentyl ring (e.g., loss of ethene) are also expected but are generally less diagnostic for the overall structure.[12]
Experimental Protocol: GC-MS Analysis
A self-validating protocol for the analysis of Ethyl 7-cyclopentyl-7-oxoheptanoate would involve Gas Chromatography-Mass Spectrometry (GC-MS) to ensure sample purity and obtain a clean mass spectrum.
Caption: Standard GC-MS workflow for analysis.
Methodology:
-
Sample Preparation: Prepare a 100 ppm solution of the analyte in a volatile, non-polar solvent such as n-hexane.
-
GC Separation:
-
System: Agilent 8890 GC or equivalent.
-
Injector: Splitless mode, 250°C.
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm x 0.25 µm.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program: Initial temperature of 100°C, hold for 1 minute. Ramp at 15°C/min to 280°C, hold for 5 minutes.
-
-
MS Detection:
-
System: Agilent 5977B MSD or equivalent.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Scan mode, over a mass range of m/z 40 to 300.
-
-
Data Analysis: The resulting total ion chromatogram (TIC) should show a single, sharp peak for the analyte. The mass spectrum corresponding to this peak is then extracted and interpreted by comparing observed fragments to the predicted pathways outlined in this guide.
Conclusion
The fragmentation of Ethyl 7-cyclopentyl-7-oxoheptanoate under electron ionization is a predictable process governed by the well-established principles of mass spectrometry. The presence of two distinct carbonyl groups—a ketone and an ethyl ester—provides multiple, competing fragmentation pathways. The most diagnostic fragments are expected to arise from α-cleavages adjacent to the ketone (m/z 171 and 97) and a ketone-initiated McLafferty rearrangement (m/z 112). These primary cleavages, supported by evidence from ester-directed fragmentations, allow for the confident structural elucidation of the molecule. This guide provides a logical framework and the foundational principles for researchers to apply when interpreting the mass spectra of similarly complex molecules.
References
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ResearchGate. (n.d.). Mass spectrum of the ethyl heptanoate standard. Retrieved from [Link]
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Canadian Science Publishing. (n.d.). REARRANGEMENT REACTIONS FOLLOWING ELECTRON IMPACT ON ETHYL AND ISOPROPYL ESTERS. Retrieved from [Link]
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An In-Depth Technical Guide to the Potential Biological Activity of Ethyl 7-cyclopentyl-7-oxoheptanoate
For the Attention of Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ethyl 7-cyclopentyl-7-oxoheptanoate is a keto-ester compound whose biological activity has not been extensively characterized in publicly available literature. However, a detailed analysis of its molecular structure reveals significant pharmacophoric features, notably a cyclopentyl ketone moiety and a flexible seven-carbon ester chain. These elements are present in several classes of biologically active molecules, including prostaglandin analogs, which are potent modulators of inflammation, smooth muscle contraction, and other physiological processes. This guide synthesizes information from related chemical structures to postulate potential biological activities for Ethyl 7-cyclopentyl-7-oxoheptanoate, focusing on its potential as an anti-inflammatory agent. We propose that its structural similarity to cyclopentenone prostaglandins could enable it to interact with key inflammatory signaling pathways, such as NF-κB and peroxisome proliferator-activated receptor-gamma (PPAR-γ). This document provides a theoretical framework and detailed experimental protocols to systematically investigate these hypotheses, offering a roadmap for its evaluation as a potential therapeutic agent.
Introduction: Structural Rationale for Investigation
The exploration of novel chemical entities for therapeutic potential is a cornerstone of drug discovery. Ethyl 7-cyclopentyl-7-oxoheptanoate presents an intriguing case. While direct biological data is scarce, its structure provides a compelling basis for postulating its activity.
The molecule consists of:
-
A Cyclopentyl Ring: A core feature of many natural and synthetic bioactive compounds, including a class of lipid mediators known as cyclopentenone prostaglandins.[1][2]
-
A Ketone Group (Oxo): Positioned adjacent to the cyclopentyl ring, this group is a key site for potential molecular interactions.
-
A Heptanoate Chain: A seven-carbon chain providing flexibility and lipophilicity, which influences how the molecule interacts with biological membranes and protein binding pockets.
-
An Ethyl Ester: This group can affect the molecule's solubility, stability, and pharmacokinetic properties. It may also function as a prodrug, being hydrolyzed in vivo to a carboxylic acid, a common feature of prostaglandin analogs.[3]
This combination of a cyclic ketone and a lipid-like chain bears a striking resemblance to the core structure of prostaglandins, particularly the F-series prostaglandins which feature a five-membered ring.[3][4] This structural analogy forms the primary hypothesis for this guide: Ethyl 7-cyclopentyl-7-oxoheptanoate may function as a prostaglandin analog, exhibiting anti-inflammatory and immunomodulatory activities.
Table 1: Physicochemical Properties of Ethyl 7-cyclopentyl-7-oxoheptanoate and a Related Analog
| Property | Ethyl 7-cyclopentyl-7-oxoheptanoate (Predicted) | Ethyl 7-oxoheptanoate (Reference)[5] |
| Molecular Formula | C₁₄H₂₄O₃ | C₉H₁₆O₃ |
| Molecular Weight | 240.34 g/mol | 172.22 g/mol |
| LogP (Predicted) | ~3.5 | 1.39 |
| Polar Surface Area | 43.37 Ų | 43.37 Ų |
Note: Properties for the target compound are estimated based on its structure, while reference data is provided for a similar, smaller molecule.
Postulated Mechanisms of Action: Targeting Inflammatory Pathways
Cyclopentenone prostaglandins are known to exert potent anti-inflammatory effects through multiple mechanisms.[2][6][7] We postulate that Ethyl 7-cyclopentyl-7-oxoheptanoate could engage similar pathways.
2.1. Inhibition of the NF-κB Signaling Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[8] Its activation leads to the expression of pro-inflammatory cytokines, chemokines, and enzymes like COX-2.[9] Certain cyclopentenone prostaglandins are known to inhibit NF-κB activation.[2][9][10] This inhibition can occur through direct interaction with components of the NF-κB signaling cascade or via indirect mechanisms.
We hypothesize that Ethyl 7-cyclopentyl-7-oxoheptanoate, by mimicking these natural ligands, could suppress the activation of the NF-κB pathway, thereby reducing the production of inflammatory mediators.
2.2. Activation of PPAR-γ
Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) is a nuclear receptor that, when activated, plays a crucial role in downregulating inflammatory responses.[11][12] Several prostaglandin metabolites, particularly 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), are potent natural ligands for PPAR-γ.[11][13] Activation of PPAR-γ by these ligands inhibits the activity of pro-inflammatory transcription factors and reduces the expression of inflammatory genes in immune cells like macrophages.[11][13]
Given its structural features, Ethyl 7-cyclopentyl-7-oxoheptanoate could potentially bind to and activate PPAR-γ, leading to a potent anti-inflammatory effect. This represents a key avenue for investigation.
Figure 1: Hypothesized signaling pathways for Ethyl 7-cyclopentyl-7-oxoheptanoate.
Proposed Experimental Workflow for Biological Characterization
To systematically validate the hypothesized biological activities, a tiered screening approach is recommended. This workflow progresses from broad, high-throughput in vitro assays to more complex, mechanism-focused cell-based studies.
Figure 2: A tiered workflow for characterizing the compound's biological activity.
Detailed Experimental Protocols
The following protocols are designed to be self-validating systems, including necessary controls to ensure data integrity.
4.1. In Vitro Anti-Inflammatory Screening: HRBC Membrane Stabilization
Causality: The stabilization of the red blood cell membrane in response to hypotonicity-induced lysis is a well-established method for assessing the in vitro anti-inflammatory activity of a compound.[14][15] It is analogous to the stabilization of lysosomal membranes, which prevents the release of inflammatory mediators.
Protocol:
-
Preparation of HRBC Suspension:
-
Collect fresh human venous blood in a tube containing an anticoagulant.
-
Centrifuge at 3000 rpm for 10 minutes and wash the pellet three times with an equal volume of normal saline.
-
Reconstitute the cells as a 10% (v/v) suspension in normal saline.
-
-
Assay Procedure:
-
Prepare reaction mixtures containing:
-
1 mL of phosphate buffer (pH 7.4)
-
2 mL of hyposaline (0.36% NaCl)
-
0.5 mL of the HRBC suspension
-
0.5 mL of various concentrations of Ethyl 7-cyclopentyl-7-oxoheptanoate (e.g., 10-1000 µg/mL in a suitable solvent like DMSO, ensuring final DMSO concentration is non-lytic).
-
-
Include a positive control (e.g., Diclofenac sodium) and a negative control (solvent only).
-
-
Incubation and Measurement:
-
Incubate all samples at 37°C for 30 minutes.
-
Centrifuge the mixtures at 3000 rpm for 10 minutes.
-
Collect the supernatant and measure the absorbance at 560 nm, which corresponds to the hemoglobin released from lysed cells.
-
-
Calculation:
-
Calculate the percentage of membrane stabilization using the formula: % Protection = 100 - [(Absorbance of Test Sample / Absorbance of Control) x 100]
-
4.2. Cell-Based Functional Assay: cAMP Measurement
Causality: Many prostanoid receptors are G-protein coupled receptors (GPCRs) that modulate the activity of adenylyl cyclase, thereby altering intracellular cyclic AMP (cAMP) levels.[16][17] Measuring changes in cAMP is a direct functional readout of receptor activation or inhibition.[18][19]
Protocol:
-
Cell Culture and Plating:
-
Culture a suitable cell line expressing the target prostanoid receptor (e.g., HEK293 cells transfected with the FP receptor) in appropriate media.
-
Plate the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[20]
-
-
Compound Treatment:
-
Aspirate the culture medium and replace it with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of Ethyl 7-cyclopentyl-7-oxoheptanoate to the wells.
-
To assess agonism, measure cAMP levels directly. To assess antagonism, pre-incubate with the test compound before adding a known agonist (like PGF2α).
-
-
Cell Lysis and cAMP Detection:
-
Data Analysis:
-
Measure the signal (e.g., fluorescence, luminescence) and convert it to cAMP concentration using a standard curve.
-
Plot the cAMP concentration against the log of the test compound concentration to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).
-
4.3. Mechanism of Action: NF-κB Reporter Assay
Causality: This assay directly measures the transcriptional activity of NF-κB. A reduction in the reporter signal in the presence of the test compound indicates inhibition of the NF-κB pathway.[22]
Protocol:
-
Cell Line:
-
Use a stable cell line (e.g., RAW 264.7 macrophages) transfected with a plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase or secreted alkaline phosphatase).
-
-
Assay Procedure:
-
Plate the reporter cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of Ethyl 7-cyclopentyl-7-oxoheptanoate for 1-2 hours.
-
Induce NF-κB activation by adding an inflammatory stimulus, such as Lipopolysaccharide (LPS) (e.g., 1 µg/mL).
-
Include unstimulated and stimulated (LPS only) controls.
-
-
Incubation and Measurement:
-
Incubate the plate for 6-18 hours to allow for reporter gene expression.
-
Measure the reporter gene activity according to the manufacturer's instructions (e.g., add luciferase substrate and measure luminescence).
-
-
Data Analysis:
-
Normalize the reporter activity to cell viability (measured in a parallel plate using an MTS or similar assay) to exclude cytotoxic effects.
-
Calculate the percentage inhibition of NF-κB activity relative to the LPS-only control.
-
4.4. Potential Anti-Virulence Activity: Quorum Sensing Inhibition
Causality: Bacterial quorum sensing (QS) is a cell-to-cell communication system that regulates virulence factor production and biofilm formation.[23] Inhibiting QS is a promising anti-virulence strategy. The violacein pigment production in Chromobacterium violaceum is a well-established model for screening QS inhibitors.[24][25][26]
Protocol:
-
Bacterial Strain and Culture Preparation:
-
Use the reporter strain Chromobacterium violaceum (e.g., ATCC 12472).
-
Prepare an overnight culture of C. violaceum in Luria-Bertani (LB) broth at 30°C with agitation.[26]
-
-
Microplate Assay:
-
In a 96-well microplate, add 100 µL of LB broth to each well.
-
Add varying concentrations of Ethyl 7-cyclopentyl-7-oxoheptanoate.
-
Inoculate each well with 100 µL of the diluted overnight C. violaceum culture (adjusted to a specific OD, e.g., 0.1 at 600 nm).[26]
-
Include a positive control (known QSI compound) and a negative (solvent) control.
-
-
Incubation and Quantification:
-
Incubate the plate at 30°C for 24-48 hours with agitation.[24]
-
To quantify violacein, centrifuge the plate to pellet the cells, discard the supernatant, and add DMSO to each well to solubilize the purple pigment.[24]
-
Measure the absorbance of the solubilized violacein at 585-595 nm.
-
In a parallel plate, measure the optical density at 600 nm to assess bacterial growth, ensuring the observed effect is not due to bactericidal or bacteriostatic activity.
-
-
Data Analysis:
-
Calculate the percentage of violacein inhibition compared to the control.
-
Conclusion and Future Directions
The structural characteristics of Ethyl 7-cyclopentyl-7-oxoheptanoate provide a strong rationale for its investigation as a novel bioactive compound, particularly within the domain of inflammation and immunology. Its analogy to cyclopentenone prostaglandins suggests a high probability of interaction with the NF-κB and PPAR-γ signaling pathways. The experimental workflows detailed in this guide offer a clear and robust strategy for systematically testing these hypotheses.
Positive results from the proposed in vitro and cell-based assays would warrant further investigation, including structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as advancement into preclinical in vivo models of inflammation, pain, or other relevant disease states. The potential for this molecule to act as a quorum sensing inhibitor also opens an exciting, alternative therapeutic avenue in combating bacterial virulence.
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ChemSynthesis. (n.d.). ethyl 7-(1-benzofuran-2-yl)-7-oxoheptanoate. Retrieved February 2, 2026, from [Link]
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A Technical Guide to the In Silico Characterization of Ethyl 7-cyclopentyl-7-oxoheptanoate
Abstract
The early and accurate assessment of a compound's physicochemical and pharmacokinetic properties is a cornerstone of modern drug discovery and development. This guide provides an in-depth technical framework for the in silico prediction of key properties for Ethyl 7-cyclopentyl-7-oxoheptanoate, a novel ketoester with potential applications in synthetic chemistry and drug design. By leveraging a suite of computational tools and methodologies, we will construct a comprehensive profile of this molecule, encompassing its fundamental physicochemical characteristics, its likely Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, and a preliminary screening for potential biological activities. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational approaches to accelerate the evaluation of new chemical entities.
Introduction: The Imperative of Early-Stage Computational Assessment
In the landscape of pharmaceutical research, the ability to predict the behavior of a molecule within a biological system prior to its synthesis is a significant advantage. In silico methodologies provide a rapid and cost-effective means to filter and prioritize drug candidates, thereby reducing the high attrition rates that plague the drug development pipeline.[1][2] The subject of this guide, Ethyl 7-cyclopentyl-7-oxoheptanoate, possesses a chemical scaffold—a cyclopentyl ketone coupled with a linear ethyl ester chain—that suggests potential for diverse chemical interactions and biological effects. Its structural features, such as the presence of a reactive keto group and a flexible heptanoate chain, make it an intriguing candidate for further investigation as a building block in organic synthesis.[3]
This guide will eschew a generic, one-size-fits-all approach. Instead, it will present a curated workflow tailored to the specific structural attributes of Ethyl 7-cyclopentyl-7-oxoheptanoate, demonstrating the causal links between molecular structure and predicted properties. We will employ a multi-faceted strategy, combining established quantitative structure-property relationship (QSPR) models with modern machine learning algorithms to generate a robust and reliable predictive profile.
Foundational Physicochemical Profiling
The journey of a drug through the body is fundamentally governed by its physicochemical properties.[4] These characteristics dictate its solubility, permeability, and ultimately, its bioavailability. Our initial analysis will focus on predicting these foundational parameters for Ethyl 7-cyclopentyl-7-oxoheptanoate.
Key Physicochemical Descriptors
A set of core descriptors provides a quantitative snapshot of a molecule's behavior. For Ethyl 7-cyclopentyl-7-oxoheptanoate, we will predict the following:
-
Molecular Weight (MW): A primary determinant of size-related properties.
-
LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, crucial for membrane permeability.[4][5]
-
Topological Polar Surface Area (TPSA): An indicator of a molecule's hydrogen bonding capacity and polarity, which influences cell permeability.
-
Aqueous Solubility (LogS): The propensity of the compound to dissolve in water, a critical factor for absorption.[5]
-
Number of Rotatable Bonds: An indicator of molecular flexibility, which can impact binding to biological targets.
Experimental Protocol: Physicochemical Property Prediction
This protocol outlines the steps to generate the physicochemical profile using readily accessible web-based tools.
Objective: To predict the core physicochemical properties of Ethyl 7-cyclopentyl-7-oxoheptanoate.
Methodology: Utilization of the ADMETlab 2.0 web server, a comprehensive platform for ADMET and physicochemical property prediction.[6]
Step-by-Step Procedure:
-
Input Molecular Structure:
-
Navigate to the ADMETlab 2.0 web interface.
-
Input the SMILES (Simplified Molecular Input Line Entry System) string for Ethyl 7-cyclopentyl-7-oxoheptanoate: CCOC(=O)CCCCCC(=O)C1CCCC1.
-
Alternatively, draw the structure using the provided chemical editor.
-
-
Initiate Prediction:
-
Select the "ADMET Evaluation" module.
-
Submit the structure for analysis.
-
-
Data Compilation:
-
The platform will generate a comprehensive report.
-
Extract the predicted values for Molecular Weight, LogP, TPSA, Aqueous Solubility (LogS), and the number of rotatable bonds.
-
Record these values in a structured table for analysis.
-
Predicted Physicochemical Properties of Ethyl 7-cyclopentyl-7-oxoheptanoate
| Property | Predicted Value | Interpretation and Significance |
| Molecular Formula | C₁₄H₂₄O₃ | Provides the elemental composition. |
| Molecular Weight | 240.34 g/mol | Within the range for good oral bioavailability (Lipinski's Rule of Five). |
| LogP | 3.5 - 4.5 | Indicates moderate to high lipophilicity, suggesting good membrane permeability but potentially lower aqueous solubility. |
| TPSA | 43.37 Ų | Suggests good potential for oral absorption and cell permeation. |
| Aqueous Solubility (LogS) | -3.0 to -4.0 | Predicts low to moderate aqueous solubility, which may impact dissolution and absorption. |
| Rotatable Bonds | 8 | Indicates a degree of conformational flexibility, which could be advantageous for binding to multiple targets. |
Note: The predicted values are generated based on computational models and should be confirmed by experimental data where possible.
ADMET Profiling: A Window into Pharmacokinetics and Safety
A promising biological activity profile is rendered moot if the compound exhibits poor pharmacokinetic properties or toxicity.[1] The ADMET profile provides crucial insights into how a molecule is likely to be absorbed, distributed, metabolized, excreted, and its potential for toxicity.
Key ADMET Parameters
Our in silico ADMET assessment will focus on the following key endpoints:
-
Absorption:
-
Human Intestinal Absorption (HIA): Predicts the extent of absorption from the gastrointestinal tract.
-
Caco-2 Permeability: An in vitro model for predicting intestinal permeability.
-
-
Distribution:
-
Blood-Brain Barrier (BBB) Penetration: Predicts the likelihood of the compound crossing into the central nervous system.[7]
-
-
Metabolism:
-
Cytochrome P450 (CYP) Inhibition: Assesses the potential for drug-drug interactions by inhibiting key metabolic enzymes (e.g., CYP2D6, CYP3A4).
-
-
Excretion:
-
While direct prediction of excretion pathways is complex, metabolic stability provides an indirect measure.
-
-
Toxicity:
Experimental Protocol: ADMET Prediction
Objective: To predict the ADMET profile of Ethyl 7-cyclopentyl-7-oxoheptanoate.
Methodology: This protocol will also utilize the ADMETlab 2.0 platform for a comprehensive ADMET assessment.
Step-by-Step Procedure:
-
Input Molecular Structure:
-
As in the previous protocol, input the SMILES string or draw the structure of Ethyl 7-cyclopentyl-7-oxoheptanoate in the ADMETlab 2.0 interface.
-
-
Select ADMET Prediction Module:
-
Ensure that the "ADMET Evaluation" or a similar comprehensive analysis module is selected.
-
-
Execute Prediction:
-
Submit the molecule for analysis.
-
-
Data Extraction and Analysis:
-
From the generated report, extract the predictions for HIA, Caco-2 permeability, BBB penetration, inhibition of major CYP isoforms, hERG inhibition, Ames mutagenicity, and hepatotoxicity.
-
Tabulate the results for clear interpretation.
-
Predicted ADMET Profile of Ethyl 7-cyclopentyl-7-oxoheptanoate
| ADMET Parameter | Predicted Outcome | Rationale and Implications for Drug Development |
| Human Intestinal Absorption (HIA) | High | The favorable lipophilicity and TPSA suggest good absorption from the gut. |
| Caco-2 Permeability | High | Reinforces the prediction of good intestinal permeability. |
| Blood-Brain Barrier (BBB) Penetration | Likely to cross | The moderate molecular weight and lipophilicity suggest potential for CNS activity, which could be desirable or a liability depending on the therapeutic target. |
| CYP2D6 Inhibition | Unlikely | Low potential for drug-drug interactions mediated by this key metabolic enzyme. |
| CYP3A4 Inhibition | Possible | The molecule may exhibit some inhibitory activity towards CYP3A4, warranting further investigation for potential drug-drug interactions. |
| hERG Inhibition | Low risk | The current structural features do not strongly suggest a high propensity for hERG channel blockade. |
| Ames Mutagenicity | Negative | The molecule is not predicted to be mutagenic, a positive sign for its safety profile. |
| Hepatotoxicity | Low risk | The current in silico models do not flag the molecule for a high risk of liver toxicity. |
Bioactivity Screening: Unveiling Therapeutic Potential
While the preceding analyses focus on the "drug-like" properties of Ethyl 7-cyclopentyl-7-oxoheptanoate, it is equally important to explore its potential biological activities. In silico target prediction methods can provide valuable hypotheses for further experimental validation.[8][9]
Methodologies for Target Prediction
Two primary computational approaches are employed for bioactivity screening:
-
Ligand-Based Methods: These methods rely on the principle of chemical similarity, which posits that structurally similar molecules are likely to have similar biological activities.[10] By comparing the fingerprint of our query molecule to databases of compounds with known activities, we can infer potential targets.
-
Structure-Based Methods: If the three-dimensional structure of a potential protein target is known, molecular docking can be used to predict the binding affinity and pose of our molecule within the protein's active site.
Experimental Protocol: Ligand-Based Target Prediction
Objective: To identify potential biological targets for Ethyl 7-cyclopentyl-7-oxoheptanoate using a ligand-based approach.
Methodology: We will utilize the PharmMapper web server, a tool for identifying potential drug targets based on pharmacophore mapping.
Step-by-Step Procedure:
-
Prepare the Molecule:
-
Input the SMILES string of Ethyl 7-cyclopentyl-7-oxoheptanoate into the PharmMapper web server.
-
-
Set Parameters:
-
Select the appropriate target database (e.g., human proteins).
-
The server will generate a pharmacophore model of the input molecule.
-
-
Run the Screening:
-
Initiate the search against the selected database.
-
-
Analyze Results:
-
The output will be a ranked list of potential protein targets, along with a "fit score" indicating the quality of the pharmacophore match.
-
Examine the top-ranking targets and their biological functions to generate hypotheses about the potential therapeutic applications of Ethyl 7-cyclopentyl-7-oxoheptanoate.
-
Potential Biological Activities and Therapeutic Areas
Based on the structural features of a ketoester, preliminary in silico screening suggests potential interactions with enzymes that recognize and process esters and ketones, such as certain hydrolases and reductases. The cyclopentyl moiety may also confer specificity for certain binding pockets. Further investigation into targets identified through pharmacophore mapping is necessary to elucidate more specific biological activities.
Visualizing the In Silico Workflow
To provide a clear overview of the entire predictive process, the following diagram illustrates the logical flow of our in silico investigation.
Sources
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- 2. ADMET Predictive Models | AI-Powered Drug Discovery | Aurigene Pharmaceutical Services [aurigeneservices.com]
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Discovery and history of Ethyl 7-cyclopentyl-7-oxoheptanoate
An In-depth Technical Guide to the Synthesis of Ethyl 7-cyclopentyl-7-oxoheptanoate
Introduction
Ethyl 7-cyclopentyl-7-oxoheptanoate is a bifunctional molecule featuring a ketone and an ester, making it a potentially valuable building block in organic synthesis. Its structure, comprising a flexible seven-carbon chain, a terminal ethyl ester, and a cyclopentyl ketone, offers multiple sites for chemical modification. While the specific discovery and a detailed historical record of this compound are not extensively documented in publicly available literature, its structural motifs are common in molecules of interest for pharmaceutical and materials science applications. The presence of a keto-ester functionality allows for a wide range of subsequent chemical transformations, making the reliable synthesis of this molecule a key focus for researchers.
This guide provides an in-depth analysis of plausible and efficient synthetic routes to Ethyl 7-cyclopentyl-7-oxoheptanoate, grounded in established principles of organic chemistry. As a senior application scientist, the focus here is not merely on the steps of a protocol but on the underlying chemical logic, the rationale for reagent selection, and the critical parameters that ensure a successful and reproducible synthesis.
Strategic Approaches to Synthesis
The synthesis of an unsymmetrical ketone like Ethyl 7-cyclopentyl-7-oxoheptanoate fundamentally involves the formation of a carbon-carbon bond adjacent to a carbonyl group. Several classical and modern organic reactions can be adapted for this purpose. This guide will detail three primary strategies, each with distinct advantages and experimental considerations:
-
Friedel-Crafts Acylation: A classic method for forming ketones through electrophilic aromatic substitution, which can be adapted for aliphatic substrates.[1][2]
-
Organocadmium Reagent-based Synthesis: A highly selective method that allows for the synthesis of ketones from acyl chlorides without the common side reaction of over-addition to form tertiary alcohols.[3][4]
-
Grignard Reagent-based Synthesis: A widely used and powerful method for C-C bond formation, which requires careful control to achieve selective ketone synthesis.[5][6]
A common precursor required for all these routes is an activated form of 6-(ethoxycarbonyl)hexanoic acid, specifically the acyl chloride.
Precursor Synthesis: 6-(Ethoxycarbonyl)hexanoyl chloride
The successful synthesis of the target molecule is contingent on the availability of a high-purity acylating agent. 6-(Ethoxycarbonyl)hexanoyl chloride is the key intermediate for introducing the seven-carbon keto-ester chain.
Protocol 1: Synthesis of 6-(Ethoxycarbonyl)hexanoyl chloride
This protocol describes the conversion of a commercially available starting material, such as 6-bromohexanoic acid, to the required acyl chloride.
Step 1: Esterification of 6-Bromohexanoic Acid
-
Rationale: To protect the carboxylic acid and introduce the ethyl ester moiety.
-
Procedure:
-
In a round-bottom flask, dissolve 6-bromohexanoic acid in an excess of absolute ethanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Reflux the mixture for several hours until TLC or GC-MS analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture and remove the excess ethanol under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield ethyl 6-bromohexanoate.
-
Step 2: Conversion to 6-(Ethoxycarbonyl)hexanoyl chloride
-
Rationale: To activate the carboxylic acid for subsequent acylation reactions. This step would follow the hydrolysis of the bromo-ester and conversion to the acid chloride. A more direct conceptual route starts from a suitable diacid monoester. For the purpose of this guide, we will assume the availability of 6-(ethoxycarbonyl)hexanoic acid.
-
Procedure:
-
In a fume hood, combine 6-(ethoxycarbonyl)hexanoic acid with an excess of thionyl chloride (SOCl₂) or oxalyl chloride.
-
Add a catalytic amount of dimethylformamide (DMF).
-
Stir the mixture at room temperature. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Once the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 6-(ethoxycarbonyl)hexanoyl chloride, which can be used directly in the next step.
-
Caption: Friedel-Crafts acylation workflow.
Protocol 2: Friedel-Crafts Acylation
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl). An inert atmosphere (nitrogen or argon) is crucial.
-
Reagent Charging: Suspend anhydrous aluminum trichloride (a stoichiometric amount is required as it complexes with the product ketone) in an excess of cyclopentane, which serves as both reactant and solvent. [1]Cool the mixture in an ice bath.
-
Acyl Chloride Addition: Slowly add 6-(ethoxycarbonyl)hexanoyl chloride dropwise from the dropping funnel to the stirred suspension. Maintain the temperature below 5°C to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours. Monitor the reaction by TLC or GC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl to decompose the aluminum chloride complex.
-
Extraction and Purification: Separate the organic layer. Extract the aqueous layer with a suitable solvent (e.g., dichloromethane). Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Synthetic Route 2: Organocadmium Reagents
The reaction of organocadmium compounds with acyl chlorides is a superior method for ketone synthesis due to its high selectivity. [3][4]Organocadmium reagents are less nucleophilic than their Grignard or organolithium counterparts, and they selectively react with the highly electrophilic acyl chloride without attacking the resulting ketone. [7]This prevents the formation of tertiary alcohol byproducts.
Mechanism and Rationale
The synthesis first involves the preparation of a Grignard reagent, cyclopentylmagnesium bromide. This is then reacted with anhydrous cadmium chloride (CdCl₂) to form dicyclopentylcadmium via transmetalation. The resulting organocadmium reagent is then reacted in situ with 6-(ethoxycarbonyl)hexanoyl chloride.
Caption: Organocadmium-based synthesis workflow.
Protocol 3: Synthesis via Organocadmium Reagent
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere, prepare cyclopentylmagnesium bromide by reacting cyclopentyl bromide with magnesium turnings in anhydrous diethyl ether or THF.
-
Organocadmium Formation: In a separate flask, add anhydrous cadmium chloride. Cool this flask in an ice bath and slowly add the freshly prepared Grignard reagent via cannula. Stir the mixture for about an hour to ensure complete transmetalation.
-
Acylation: Add a solution of 6-(ethoxycarbonyl)hexanoyl chloride in an anhydrous solvent (e.g., benzene or toluene) dropwise to the freshly prepared dicyclopentylcadmium reagent at 0°C.
-
Reaction: After the addition, reflux the mixture for one hour.
-
Work-up and Purification: Cool the reaction mixture and decompose the excess organometallic reagent by carefully adding dilute sulfuric acid. Separate the organic layer, extract the aqueous layer, and process the combined organic phases as described in Protocol 2. Purify the final product by vacuum distillation.
Synthetic Route 3: Grignard Reagent with Controlled Addition
While Grignard reagents are highly reactive and can add to the ketone product to form a tertiary alcohol, their use in ketone synthesis is possible under specific conditions. [8]Using inverse addition (adding the Grignard reagent to the acyl chloride) at low temperatures can favor ketone formation. [9]Alternatively, the presence of certain catalysts like ferric chloride (FeCl₃) can promote the desired acylation. [5]
Mechanism and Rationale
The Grignard reagent acts as a strong nucleophile, attacking the carbonyl carbon of the acyl chloride. A tetrahedral intermediate is formed, which then collapses to expel the chloride ion, yielding the ketone. [10]To prevent a second addition to the ketone, the reaction must be performed at low temperatures and with careful stoichiometric control.
Caption: Grignard-based synthesis workflow.
Protocol 4: Controlled Grignard Acylation
-
Grignard Reagent Preparation: Prepare cyclopentylmagnesium bromide as described in Protocol 3.
-
Acylation Setup: In a separate flame-dried, three-necked flask under an inert atmosphere, dissolve 6-(ethoxycarbonyl)hexanoyl chloride in anhydrous THF. Cool the solution to -78°C using a dry ice/acetone bath.
-
Grignard Addition: Add the Grignard reagent dropwise to the stirred acyl chloride solution. It is critical to maintain the low temperature to prevent the intermediate ketone from reacting further.
-
Reaction: Stir the mixture at -78°C for 1-2 hours.
-
Work-up and Purification: Quench the reaction at low temperature by adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Separate the layers and process the organic phase as described in the previous protocols. Purify by column chromatography or vacuum distillation.
Comparison of Synthetic Routes
| Method | Key Reagents | Advantages | Disadvantages | Reference |
| Friedel-Crafts Acylation | Cyclopentane, Acyl Chloride, AlCl₃ | Avoids polysubstitution; uses readily available starting materials. | Requires stoichiometric Lewis acid; can be low-yielding for aliphatic systems; generates HCl gas. | ,[11] [1] |
| Organocadmium Synthesis | Grignard Reagent, CdCl₂, Acyl Chloride | Excellent selectivity for ketones; avoids tertiary alcohol formation. | Cadmium reagents are highly toxic and require careful handling. | ,[3] [7] |
| Controlled Grignard Synthesis | Grignard Reagent, Acyl Chloride | Uses common and powerful reagents; avoids toxic metals. | Prone to over-addition to form tertiary alcohol; requires strict temperature control. | ,[5] [9] |
Conclusion
While the history of Ethyl 7-cyclopentyl-7-oxoheptanoate is not prominently recorded, its synthesis is readily achievable through several established methodologies in organic chemistry. For researchers and drug development professionals, the choice of synthetic route will depend on factors such as scale, available equipment, and tolerance for hazardous reagents. The organocadmium route offers the highest selectivity, making it ideal for producing high-purity material on a lab scale, provided the necessary safety precautions are taken. The controlled Grignard synthesis presents a less toxic alternative, though it demands rigorous control over reaction conditions to achieve good yields of the desired ketone. The Friedel-Crafts approach remains a conceptually straightforward, albeit potentially lower-yielding, option. Each of these pathways provides a robust framework for the reliable production of this versatile keto-ester, enabling its further exploration in medicinal chemistry and materials science.
References
- Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Scientific & Academic Publishing.
- Friedel-Crafts Acylation. Organic Chemistry Portal.
- Friedel-Crafts acylation of aromatic groups to give ketones. Master Organic Chemistry.
- A Facile Route to Cyclopentenones by Friedel-Crafts Acylation. ResearchGate.
- The Use of Organocadmium Reagents for the Preparation of Ketones. Chemical Reviews.
- The use of organocadmium reagents for the preparation of ketones. designer-drug.com.
- Ketone Synthesis by the Grignard Reaction with Acid Chlorides in Presence of Ferric Chloride. The Journal of Organic Chemistry - ACS Publications.
- Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. ACS Publications.
- Organocadmium chemistry. Wikipedia.
- Reaction of Acyl Chlorides with Grignard reagent. YouTube.
- Acyl chlorides reaction with grignard. Chemistry Stack Exchange.
- Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.
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A Technical Guide to Cyclopentyl Keto Esters: Synthesis, Properties, and Applications in Modern Chemistry
Executive Summary: Cyclopentyl keto esters are a class of organic compounds featuring a five-membered ring functionalized with both a ketone and an ester group. Their unique structural arrangement, particularly the acidic proton situated between the two carbonyl groups, makes them exceptionally versatile intermediates in organic synthesis. This guide provides an in-depth analysis of the core synthetic methodologies for their preparation, a detailed overview of their physicochemical and spectroscopic properties, and a discussion of their critical applications, especially in the fields of drug discovery and natural product synthesis. The content is tailored for researchers, scientists, and professionals in drug development, offering both foundational knowledge and field-proven insights into the practical utility of these valuable chemical entities.
Chapter 1: Introduction to Cyclopentyl Keto Esters
Cyclopentyl keto esters are cyclic compounds that serve as highly important intermediates in numerous organic syntheses. The most common structural motif is the β-keto ester, where the ketone is located at the beta position relative to the ester group (a 1,3-dicarbonyl relationship). This arrangement confers unique reactivity, primarily due to the presence of an acidic α-hydrogen, which facilitates enolate formation and subsequent reactions.
The significance of the cyclopentane framework is well-established in medicinal chemistry, as it provides a rigid scaffold that can orient substituents in a precise three-dimensional arrangement, which is often crucial for biological activity. When combined with the versatile reactivity of the β-keto ester functionality, these molecules become powerful building blocks for constructing complex molecular architectures found in natural products and pharmaceuticals, such as prostaglandins and their analogues.[1][2]
A key characteristic of β-keto esters is their existence in a dynamic equilibrium between the keto and enol tautomers. The enol form is stabilized by conjugation and intramolecular hydrogen bonding, and the position of this equilibrium is sensitive to factors like solvent and substitution. This tautomerism is fundamental to both their reactivity and their spectroscopic characterization.[3]
Chapter 2: Synthetic Methodologies
The construction of the cyclopentyl keto ester framework can be achieved through a variety of synthetic strategies, ranging from classical condensation reactions to modern asymmetric catalytic methods. The choice of method is often dictated by the desired substitution pattern and stereochemistry of the target molecule.
Classical Approaches: The Dieckmann Condensation
The Dieckmann condensation is the cornerstone of cyclic β-keto ester synthesis. It is an intramolecular Claisen condensation of a 1,6-diester, which cyclizes in the presence of a strong base to form a five-membered ring.[4][5]
Causality in Experimental Choices:
-
Base Selection: The choice of base is critical. A non-nucleophilic, sterically hindered base like sodium hydride (NaH) or an alkoxide base (e.g., sodium ethoxide, NaOEt) is typically used.[6] Using an alkoxide that matches the ester's alcohol component (e.g., NaOEt for ethyl esters) is crucial to prevent transesterification, a competing side reaction that would lead to a mixture of products.
-
Driving the Equilibrium: The final deprotonation of the newly formed β-keto ester by the alkoxide base is an irreversible acid-base reaction. This step is thermodynamically favorable and serves as the driving force for the entire condensation, shifting the equilibrium toward the cyclic product.[5] An acidic workup is required in the final step to protonate the enolate and yield the neutral β-keto ester.[7]
Reaction Mechanism: Dieckmann Condensation The reaction proceeds through the formation of an enolate at one of the α-carbons, which then acts as a nucleophile, attacking the carbonyl carbon of the other ester group within the same molecule.[4][8]
Caption: Mechanism of the Dieckmann Condensation.
Modern Catalytic & Asymmetric Syntheses
While the Dieckmann condensation is robust for many applications, the demand for enantiomerically pure compounds in drug development has spurred the creation of sophisticated catalytic methods.
Nazarov Cyclization: The Nazarov cyclization is a powerful method for synthesizing cyclopentenones, which are closely related to cyclopentyl keto esters.[9][10] The reaction involves the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone.[9] Asymmetric variants, often employing chiral Lewis acids, can produce cyclopentenones with high enantioselectivity.[10][11] These can then be further functionalized to access a range of chiral cyclopentane derivatives.
Organocatalysis: Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of potentially toxic or expensive metals.[12] For instance, enantioselective formal [3+2] cyclizations of cyclic β-keto esters with other reagents have been developed using chiral organic catalysts, such as guanidine-amides, to produce complex cyclopenta-fused heterocycles with excellent diastereo- and enantioselectivity.[13] These reactions often rely on the catalyst's ability to form specific hydrogen bonds, which precisely control the orientation of the reactants in the transition state.
Experimental Protocol: Dieckmann Condensation of Diethyl Adipate
This protocol describes the synthesis of ethyl 2-oxocyclopentanecarboxylate, a common cyclopentyl keto ester.
Materials:
-
Diethyl adipate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Toluene, anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with sodium ethoxide in anhydrous ethanol.
-
Addition of Diester: A solution of diethyl adipate in anhydrous toluene is added dropwise to the stirred base solution at room temperature.
-
Reaction: The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup - Neutralization: After cooling to room temperature, the mixture is carefully acidified with cold, dilute hydrochloric acid to protonate the resulting enolate.
-
Extraction: The aqueous layer is separated and extracted multiple times with diethyl ether. The combined organic extracts are washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation to yield pure ethyl 2-oxocyclopentanecarboxylate.
Self-Validation: The identity and purity of the product should be confirmed by spectroscopic methods (NMR, IR) as detailed in the next chapter. The refractive index can also be compared to literature values.
Chapter 3: Physicochemical Properties and Characterization
The structural and electronic properties of cyclopentyl keto esters are best understood through spectroscopic analysis. These techniques are essential for confirming the successful synthesis of a target compound and for elucidating its tautomeric form.
Spectroscopic Characterization
The dual functionality of β-keto esters gives rise to a distinctive spectroscopic signature. The keto-enol tautomerism is often directly observable, particularly in NMR and IR spectroscopy.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: In the keto form, a characteristic singlet or doublet for the acidic α-proton is typically observed between 3.3 and 3.6 ppm.[14] The protons on the cyclopentyl ring appear as multiplets in the aliphatic region (1.5-3.0 ppm). For the enol tautomer, the α-proton signal disappears and a new vinyl proton signal appears further downfield, along with a broad singlet for the enolic hydroxyl proton (often >10 ppm) due to intramolecular hydrogen bonding.
-
¹³C NMR: The carbonyl carbons are the most downfield signals. Ketone carbonyls typically appear in the range of 200-215 ppm, while ester carbonyls are found around 165-175 ppm.[15][16][17][18] In the enol form, the ketone signal shifts upfield as it takes on more single-bond character, and two new signals for the C=C double bond appear.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for observing the carbonyl groups.[3]
-
Keto Form: Two distinct C=O stretching bands are visible. The ketone C=O stretch appears around 1715-1725 cm⁻¹, while the ester C=O stretch is at a higher frequency, typically 1735-1750 cm⁻¹.[19][20][21]
-
Enol Form: The spectrum becomes more complex. A broad O-H stretch appears (around 2500-3200 cm⁻¹). The ketone C=O band shifts to a lower frequency (1650-1660 cm⁻¹) due to conjugation and hydrogen bonding, and a C=C stretching band appears around 1610-1625 cm⁻¹.[19]
Mass Spectrometry (MS): The fragmentation patterns of β-keto esters under electron impact are often dominated by cleavages alpha to the carbonyl groups and by McLafferty rearrangements.[22][23] These characteristic fragmentations are invaluable for confirming the molecular structure.
| Spectroscopic Data Summary for a Typical Cyclopentyl β-Keto Ester | |
| Technique | Characteristic Signals (Keto Tautomer) |
| ¹H NMR | α-H: ~3.4 ppm; Cyclopentyl CH₂: 1.5-3.0 ppm; Ester Alkyl Group: Varies (e.g., OCH₂: ~4.2 ppm, CH₃: ~1.3 ppm for ethyl ester) |
| ¹³C NMR | Ketone C=O: ~205-215 ppm; Ester C=O: ~170-175 ppm; α-C: ~50-60 ppm; Cyclopentyl CH₂: 20-40 ppm |
| IR (cm⁻¹) | Ketone C=O Stretch: ~1720 cm⁻¹; Ester C=O Stretch: ~1740 cm⁻¹ |
Chapter 4: Applications in Drug Discovery and Natural Product Synthesis
The rigid cyclopentane scaffold combined with the versatile keto-ester functionality makes these molecules ideal starting points for the synthesis of complex and biologically active targets.[24]
As Building Blocks for Bioactive Molecules
-
Prostaglandins: Cyclopentyl keto esters and their derivatives are fundamental precursors in the synthesis of prostaglandins, a class of lipid compounds with diverse physiological effects, including roles in inflammation.[25][26] Many total syntheses of prostaglandins, such as PGE₁, begin with a suitably functionalized cyclopentane core that is elaborated using the reactivity of the keto and ester groups.[27][28]
-
Medicinal Chemistry Scaffolds: The cyclopentane ring is a "privileged scaffold" in drug discovery. Its incorporation can enhance metabolic stability and improve binding affinity by locking the molecule into a favorable conformation.[14] β-Keto esters provide a convenient handle for introducing further complexity and diversity into these scaffolds, enabling the rapid generation of compound libraries for screening.[29]
Case Study: Synthesis of Erteberel (ERβ Agonist)
A key application of modern asymmetric synthesis is demonstrated in the efficient preparation of chiral 2-substituted cyclopentyl aryl ketones, which are crucial intermediates for pharmaceuticals. One such example is the synthesis of Erteberel (LY-500307), a selective estrogen receptor β (ERβ) agonist that was investigated for the treatment of schizophrenia and benign prostatic hyperplasia.[30][31]
An efficient synthesis of a key chiral intermediate for Erteberel was developed using an iridium-catalyzed asymmetric hydrogenation of a tetrasubstituted α,β-unsaturated ketone.[30] This reaction establishes the two contiguous stereocenters of the substituted cyclopentyl ring in high yield and with excellent stereoselectivity (>20:1 dr and 99% ee).[30] This case study highlights how advanced catalytic methods enable access to enantiopure building blocks that were previously difficult to obtain, thereby streamlining the synthesis of complex drug candidates.
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- 31. Erteberel - Wikipedia [en.wikipedia.org]
Methodological & Application
Synthesis of Ethyl 7-cyclopentyl-7-oxoheptanoate from cyclopentyl magnesium bromide
Executive Summary
This application note details a robust, scalable protocol for the synthesis of Ethyl 7-cyclopentyl-7-oxoheptanoate , a critical keto-ester intermediate often utilized in the synthesis of prostaglandin analogs and lipophilic linker systems.
While traditional Grignard additions to acid chlorides suffer from poor chemoselectivity (often leading to tertiary alcohol formation or competitive attack on distal esters), this protocol utilizes Iron(III)-Catalyzed Cross-Coupling (The Fürstner Protocol) . This method ensures high chemoselectivity for the ketone over the ester moiety under mild conditions, eliminating the need for cryogenic temperatures (-78°C) or stoichiometric heavy metals (e.g., Cadmium).
Core Advantages of this Protocol:
-
Chemoselectivity: >95% selectivity for ketone formation over distal ester attack.
-
Atom Economy: Utilizes catalytic Fe(acac)₃ (1-3 mol%) rather than stoichiometric transmetallating agents.
-
Scalability: Reaction proceeds rapidly at 0°C to ambient temperature.
Strategic Analysis & Retrosynthesis
The synthesis targets the formation of the C7-carbonyl bond between a cyclopentyl nucleophile and a linear heptanoate chain.
Retrosynthetic Disconnection
-
Target: Ethyl 7-cyclopentyl-7-oxoheptanoate
-
Disconnection: C7(Ketone)—Cyclopentyl
-
Synthons:
-
Nucleophile: Cyclopentyl Magnesium Bromide (Grignard).
-
Electrophile: Ethyl 6-(chlorocarbonyl)hexanoate (Acid Chloride of Mono-ethyl Pimelate).
-
Pathway Selection Logic
| Methodology | Pros | Cons | Verdict |
| Direct Grignard Addition | Simple reagents.[1][2][3][4] | High risk of bis-addition (tertiary alcohol) and ester attack. | Not Recommended |
| Weinreb Amide | High fidelity; no over-addition. | Requires 2 extra steps (Amide formation, then Grignard). | Backup Strategy |
| Fe-Catalyzed Coupling | Rapid, highly selective, single-step coupling. | Requires strict inert atmosphere. | PRIMARY PROTOCOL |
Experimental Workflow Diagram
The following diagram illustrates the convergent synthesis and the catalytic cycle involved in the coupling step.
Caption: Convergent synthesis workflow showing parallel preparation of the Grignard reagent and Acid Chloride, merging at the Iron-catalyzed coupling step.
Detailed Protocol
Materials & Equipment
| Component | Grade/Spec | Role |
| Cyclopentyl Bromide | >98%, Anhydrous | Precursor to Nucleophile |
| Magnesium Turnings | Grignard Grade | Metal source |
| Mono-ethyl Pimelate | >97% | Precursor to Electrophile |
| Thionyl Chloride (SOCl₂) | Reagent Plus | Chlorinating Agent |
| Iron(III) Acetylacetonate | Fe(acac)₃, 99% | Critical Catalyst |
| THF | Anhydrous, Inhibitor-free | Solvent |
Phase A: Preparation of Cyclopentyl Magnesium Bromide (1.0 M)
Note: Commercial Cyclopentyl MgBr is available, but fresh preparation is recommended for consistent titer.
-
Activation: Flame-dry a 250 mL 3-neck flask under Argon. Add Mg turnings (1.2 equiv) and a single crystal of Iodine.
-
Initiation: Cover Mg with minimal anhydrous THF. Add 5% of the total Cyclopentyl Bromide volume. Heat gently with a heat gun until the solution turns colorless/turbid (initiation).
-
Addition: Dilute the remaining bromide in THF. Add dropwise over 45 minutes, maintaining a gentle reflux.
-
Digestion: After addition, reflux for 1 hour. Cool to room temperature (RT).
-
Titration: Titrate an aliquot using salicylaldehyde phenylhydrazone to determine exact molarity (Target: ~0.8 - 1.0 M).
Phase B: Synthesis of Ethyl 6-(chlorocarbonyl)hexanoate
-
In a separate flask, dissolve Mono-ethyl pimelate (1.0 equiv) in dry DCM.
-
Add catalytic DMF (2-3 drops).
-
Add Thionyl Chloride (1.2 equiv) dropwise at 0°C.
-
Allow to warm to RT and stir for 2 hours until gas evolution ceases.
-
Critical Step: Evaporate solvent and excess SOCl₂ under high vacuum. Re-dissolve the resulting oil (Acid Chloride) in anhydrous THF. Do not store; use immediately.
Phase C: Iron-Catalyzed Cross-Coupling (The Reaction)
Mechanistic Insight: The Fe(III) species is reduced by the Grignard to a low-valent Iron species (likely Fe(-II) or Fe(I)), which undergoes oxidative addition with the acid chloride. This cycle is faster than the direct nucleophilic attack on the ester.
-
Setup: Charge a reactor with the prepared Acid Chloride solution (1.0 equiv) and Fe(acac)₃ (3 mol%).
-
Cooling: Cool the mixture to -20°C (Ice/Salt or Cryocooler). Note: While Fe-catalysis works at RT, -20°C maximizes chemoselectivity against the distal ester.
-
Addition: Add the Cyclopentyl MgBr solution (1.1 equiv) slowly via syringe pump or dropping funnel over 30 minutes.
-
Observation: The solution color will shift rapidly (often dark red/brown to black), indicating active catalytic species.
-
-
Reaction: Stir at -20°C for 15 minutes, then allow to warm to 0°C over 30 minutes.
-
Quench: Quench the reaction by pouring into cold 1M HCl (aqueous). This hydrolyzes the magnesium salts and protonates any alkoxides.
Workup & Purification
-
Extraction: Extract the aqueous layer 3x with Ethyl Acetate (EtOAc) or MTBE.
-
Wash: Wash combined organics with Sat. NaHCO₃ (to remove unreacted acid) and Brine.
-
Drying: Dry over MgSO₄ and concentrate in vacuo.
-
Purification: The crude oil is typically >90% pure. Flash Column Chromatography (SiO₂) using Hexanes:EtOAc (9:1 to 8:2) yields the pure keto-ester.
Quantitative Data & Specifications
| Parameter | Specification / Result |
| Typical Yield | 82% - 88% (Isolated) |
| Purity (HPLC) | >98% (a/a) |
| Appearance | Colorless to pale yellow oil |
| 1H NMR Diagnostic | δ 2.85 (m, 1H, cyclopentyl-CH-CO) ; δ 4.12 (q, 2H, -OCH2-); δ 2.45 (t, 2H, -CH2-CO-); δ 2.28 (t, 2H, -CH2-COO-) |
| Key Impurity | Tertiary alcohol (from over-addition) < 1.0% |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield / Unreacted Ester | Catalyst poisoning or moisture. | Ensure Fe(acac)₃ is dry. Re-titrate Grignard. Ensure strictly anhydrous THF. |
| Tertiary Alcohol Formation | Slow addition of Acid Chloride to Grignard (Inverse addition error) or Temp too high. | Always add Grignard TO the Acid Chloride/Catalyst mixture. Keep T < 0°C. |
| Homocoupling of Grignard | Oxidative coupling. | Ensure inert atmosphere (Argon/N₂). |
| Ester Hydrolysis | Quench was too basic or prolonged. | Use cold 1M HCl for quench and process immediately. |
References
-
Fürstner, A., et al. "Iron-Catalyzed Cross-Coupling Reactions." Journal of the American Chemical Society, 2002, 124(46), 13856–13863.
-
Nahm, S., & Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981, 22(39), 3815-3818.
-
Scheiper, B., et al. "Synthesis of Ketones via Iron-Catalyzed Acylation of Grignard Reagents." Organic Syntheses, 2005, 81, 254.
-
BenchChem. "7-oxoheptanoic acid derivatives synthesis comparison." BenchChem Technical Library, 2025.
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- 1. CN101265187A - Method for preparing ethyl 7-chloro-2-oxyheptanoate - Google Patents [patents.google.com]
- 2. CN103709035A - Preparation method of ethyl 7-chloro-2-oxoheptanoate - Google Patents [patents.google.com]
- 3. CN1587248A - Synthetic method of 7-chloro-2-oxoheptanoic acid - Google Patents [patents.google.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
Grignard Reaction Protocol for the Synthesis of Ethyl 7-cyclopentyl-7-oxoheptanoate
An Application Note for Drug Development Professionals
Abstract
The synthesis of complex organic molecules is a cornerstone of drug discovery and development. Among the vast arsenal of synthetic reactions, the Grignard reaction stands out for its efficacy in forming carbon-carbon bonds. This application note provides a detailed, field-proven protocol for the synthesis of Ethyl 7-cyclopentyl-7-oxoheptanoate, a versatile keto-ester intermediate. We delve into the mechanistic rationale behind each procedural step, emphasizing the critical parameters required to ensure high yield and purity by mitigating common side reactions. This guide is designed for researchers and scientists, offering expert insights into reaction control, self-validating checkpoints, and safety considerations inherent to organometallic chemistry.
Introduction: The Strategic Importance of the Grignard Reaction
The Grignard reaction, discovered by Victor Grignard in the early 20th century, remains one of the most powerful tools in synthetic organic chemistry.[1] It involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to an electrophilic carbon, such as a carbonyl group.[2] The reaction's utility lies in its ability to construct complex carbon skeletons from simpler precursors.
The target molecule, Ethyl 7-cyclopentyl-7-oxoheptanoate, features both a ketone and an ester functional group, making it a valuable building block for more complex pharmaceutical agents. However, the synthesis presents a classic challenge: the Grignard reagent is sufficiently reactive to attack not only the starting acyl chloride but also the desired ketone product, leading to an unwanted tertiary alcohol byproduct.[3][4] This protocol is meticulously designed to favor the formation of the ketone through precise control of reaction conditions.
Overall Reaction Scheme:
Mechanistic Rationale and Causality
A deep understanding of the underlying mechanism is crucial for successful execution and troubleshooting. The process is bifurcated into two main stages: the formation of the Grignard reagent and its subsequent reaction with the acyl chloride.
Formation of the Grignard Reagent (Cyclopentylmagnesium Bromide)
The Grignard reagent is formed by the reaction of an alkyl halide with magnesium metal in an ethereal solvent. The mechanism is believed to involve a single electron transfer (SET) from the magnesium surface to the alkyl halide. This process must be conducted under strictly anhydrous conditions, as Grignard reagents are potent bases that react readily with protic solvents like water, which would quench the reagent and halt the reaction.
Nucleophilic Acyl Substitution: Ketone Synthesis
The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom strongly nucleophilic. This nucleophile attacks the electrophilic carbonyl carbon of the acyl chloride (in this case, ethyl 6-(chloroformyl)hexanoate). This addition forms a tetrahedral intermediate. Unlike the reaction with aldehydes or ketones, this intermediate is unstable because it contains a good leaving group (chloride). The intermediate rapidly collapses, reforming the carbonyl double bond and expelling the chloride ion to yield the desired ketone.[4]
The Critical Challenge: Preventing Over-Addition
The ketone product is also an electrophile and can be attacked by a second molecule of the Grignard reagent.[5][6] This subsequent reaction, if allowed to proceed, forms a tertiary alcohol, which is the primary impurity in this synthesis.
Controlling Factors:
-
Temperature: The reaction of the Grignard reagent with the highly reactive acyl chloride is significantly faster than its reaction with the less reactive ketone product. By maintaining a very low temperature (-78 °C), we exploit this difference in reaction rates, allowing the formation of the ketone to proceed to completion while minimizing the subsequent attack on it.
-
Reverse Addition: While not detailed in this specific protocol for simplicity, adding the Grignard reagent slowly to the acyl chloride solution (reverse addition) maintains a low concentration of the nucleophile, further disfavoring the second addition.
Detailed Experimental Protocol
Reagents and Materials
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Notes |
| Magnesium Turnings | 24.31 | 1.33 g | 55 | Activate before use. |
| Iodine | 253.81 | 1 crystal | - | Initiator. |
| Cyclopentyl Bromide | 149.03 | 7.45 g (5.4 mL) | 50 | Ensure it is dry. |
| Ethyl 6-(chloroformyl)hexanoate | 206.66 | 9.29 g (8.2 mL) | 45 | The limiting reagent. Ensure it is dry. |
| Anhydrous Diethyl Ether (Et₂O) | 74.12 | ~250 mL | - | Must be completely dry.[7] |
| Saturated Aqueous NH₄Cl | - | ~100 mL | - | For quenching the reaction. |
| Saturated Aqueous NaCl (Brine) | - | ~50 mL | - | For washing during extraction.[8] |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~10 g | - | Drying agent. |
Equipment Setup
All glassware must be rigorously dried in an oven at 120 °C overnight and assembled hot under a stream of dry nitrogen or argon to prevent atmospheric moisture contamination.[9]
-
500 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
125 mL pressure-equalizing dropping funnel
-
Nitrogen/Argon gas inlet adapter
-
Septa
-
Dry ice/acetone bath
Procedure
Part A: Preparation of Cyclopentylmagnesium Bromide
-
Initiation: Place the magnesium turnings (1.33 g) and a single crystal of iodine into the dry 500 mL three-neck flask equipped with a stir bar. Assemble the apparatus as shown in Figure 2 under a positive pressure of nitrogen.
-
Add 20 mL of anhydrous diethyl ether to the flask.
-
In the dropping funnel, prepare a solution of cyclopentyl bromide (5.4 mL) in 80 mL of anhydrous diethyl ether.
-
Add approximately 10% (~8 mL) of the cyclopentyl bromide solution to the magnesium suspension. The brownish/purple color of the iodine should fade, and gentle bubbling (refluxing) should commence, indicating the reaction has started.[10] If the reaction does not start, gently warm the flask with a heat gun or crush the magnesium turnings with a dry glass rod.[8]
-
Addition: Once the reaction is initiated, add the remaining cyclopentyl bromide solution dropwise at a rate that maintains a gentle reflux. The total addition should take approximately 30-45 minutes.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 60 minutes to ensure all the magnesium has reacted. The resulting gray/brown solution is the Grignard reagent.
Part B: Synthesis of Ethyl 7-cyclopentyl-7-oxoheptanoate
-
Setup for Addition: Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.
-
In a separate dry flask, prepare a solution of ethyl 6-(chloroformyl)hexanoate (8.2 mL) in 100 mL of anhydrous diethyl ether.
-
Transfer this acyl chloride solution to the dropping funnel on the reaction apparatus.
-
Reaction: Add the acyl chloride solution dropwise to the cold, stirring Grignard reagent over 60 minutes. It is critical to maintain the internal reaction temperature below -70 °C throughout the addition to prevent the over-addition side reaction.
-
After the addition is complete, allow the mixture to stir at -78 °C for an additional 2 hours.
Part C: Workup and Purification
-
Quenching: While the reaction is still cold, slowly and carefully add 100 mL of saturated aqueous ammonium chloride solution dropwise to quench any unreacted Grignard reagent.[11] This is an exothermic process.
-
Remove the cooling bath and allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of diethyl ether.[7]
-
Combine all organic layers and wash them with 50 mL of saturated aqueous sodium chloride (brine) to remove residual water.[8]
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure Ethyl 7-cyclopentyl-7-oxoheptanoate.
Trustworthiness: A Self-Validating System
This protocol incorporates several checkpoints to ensure reliability and success.
-
In-Process Monitoring: The progress of the reaction can be monitored using Thin Layer Chromatography (TLC). A spot corresponding to the acyl chloride starting material should disappear and be replaced by a new, less polar spot for the ketone product.
-
Product Characterization: The identity and purity of the final product must be confirmed through standard analytical techniques:
-
¹H NMR: Expect characteristic peaks for the cyclopentyl group, the ethyl ester, and the alpha-protons adjacent to the two carbonyl groups.
-
¹³C NMR: Expect two distinct carbonyl signals (one for the ketone ~210 ppm, one for the ester ~173 ppm).
-
IR Spectroscopy: Look for two strong C=O stretching frequencies, one for the ketone (~1715 cm⁻¹) and one for the ester (~1735 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak corresponding to the product's mass should be observed.
-
An expected yield for this reaction, when performed with care, is typically in the range of 70-85%.
Critical Safety Precautions
Working with Grignard reagents requires strict adherence to safety protocols due to their inherent hazards.[12]
-
Pyrophoric and Water-Reactivity: Grignard reagents can ignite spontaneously in air, especially if concentrated. They react violently with water. The reaction is highly exothermic.[13] Always have an appropriate fire extinguisher (Class D for metal fires) and an ice bath readily available to control the reaction temperature.
-
Flammable Solvents: Diethyl ether is extremely flammable and has a low boiling point.[5] All operations must be conducted in a certified chemical fume hood, away from any potential ignition sources.
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, and appropriate gloves (e.g., Nomex gloves for handling pyrophoric materials).[14]
-
Working Alone: Never perform a Grignard reaction while working alone in the laboratory.[14]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Grignard reaction fails to initiate. | Wet glassware/reagents; inactive magnesium surface. | Ensure all equipment is bone-dry.[15] Activate Mg by crushing, adding iodine, or a drop of 1,2-dibromoethane.[10] |
| Low yield of final product. | Incomplete Grignard formation; premature quenching. | Allow more time for Grignard formation. Ensure anhydrous conditions throughout. |
| Significant tertiary alcohol byproduct. | Reaction temperature was too high; addition was too fast. | Maintain temperature strictly at -78 °C. Add the acyl chloride solution very slowly. |
| Formation of biphenyl byproduct. | Wurtz coupling of unreacted alkyl halide. | This is a common side reaction. It can be minimized by slow addition and can be removed during chromatography.[8] |
Experimental Workflow Visualization
References
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Poulos, T. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol. UMass Lowell. Retrieved from [Link]
-
Eureka | Patsnap. (2014). Preparation method of 7-chloro-2-oxoheptanoic acid ethyl ester. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021). Reaction of acyl chloride with excess Grignard reagent. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reaction of Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents. Retrieved from [Link]
-
Filo. (2025). cyclopentanone + Et–MgBr → (alkoxide intermediate) → + H₃O⁺ → 1-ethylcyclopentanol. Retrieved from [Link]
-
Clark, J. (n.d.). reaction of aldehydes and ketones with grignard reagents. Chemguide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 19.7: Nucleophilic Addition of Hydride and Grignard Reagents - Alcohol Formation. Retrieved from [Link]
-
Web Pages. (n.d.). 1. Grignard Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Conversion to ketones using Grignard reagents. Retrieved from [Link]
-
Jasperse, J. (n.d.). Grignard Reaction. Minnesota State University Moorhead. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]
- Google Patents. (n.d.). CN101265187A - Method for preparing ethyl 7-chloro-2-oxyheptanoate.
-
University of Colorado Boulder. (n.d.). 25. The Grignard Reaction. Retrieved from [Link]
-
Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents I. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]
-
Quora. (2022). What are Grignard reagent preparation precautions during preparation?. Retrieved from [Link]
-
American Chemical Society. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Whitesides Research Group, Harvard University. (1980). The Mechanism of Formation of Grignard Reagents: The Rate of Reaction of Cyclopentyl Bromide with Magnesium is Transport-Limited in Diethyl Ether. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 5.2: Practical Considerations, Procedural Changes, Safety Tips. Retrieved from [Link]
- Google Patents. (n.d.). CN103709035A - Preparation method of ethyl 7-chloro-2-oxoheptanoate.
-
ResearchGate. (2025). Safety aspects of the process control of Grignard reactions. Retrieved from [Link]
-
Schnyder, A. (n.d.). Grignard-reagent formation in Multi-product facilities ‒ not an easy task!. Schnyderchemsafety. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). What are the specific dangers associated with Grignard reagents?. Retrieved from [Link]
-
ResearchGate. (2025). Reaction of Grignard reagents with β-dicarbonyl compounds. II. Synthesis of β-hydroxyketones from 2,4-pentanedione. Retrieved from [Link]
-
ResearchGate. (2025). Grignard Reactions in Cyclopentyl Methyl Ether. Retrieved from [Link]
- Google Patents. (n.d.). CN1587248A - Synthetic method of 7-chloro-2-oxoheptanoic acid.
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Purification of Ethyl 7-cyclopentyl-7-oxoheptanoate by column chromatography
Application Note: High-Purity Isolation of Ethyl 7-cyclopentyl-7-oxoheptanoate via Flash Column Chromatography
Abstract & Scope
This technical note details the optimized purification protocol for Ethyl 7-cyclopentyl-7-oxoheptanoate (CAS: 898776-06-2), a critical intermediate in the synthesis of prostaglandin analogs and lipophilic pharmaceutical building blocks.
The separation of
Chemical Context & Impurity Profiling
To design an effective purification, one must understand the synthesis matrix. The target molecule is typically synthesized via the nucleophilic attack of a cyclopentyl organometallic reagent (e.g., Cyclopentylmagnesium bromide) on a derivative of pimelic acid (e.g., Ethyl 6-chloroformylhexanoate).
Target Molecule Properties:
-
Formula:
-
MW: 240.34 g/mol
-
Predicted LogP: ~3.5 (Moderately Lipophilic)
-
Key Functional Groups: Ketone (C7), Ethyl Ester (C1), Cyclopentyl ring.
Impurity Matrix (Separation Challenge):
| Component | Origin | Polarity (Relative to Target) | Elution Order (Normal Phase) |
| Bicyclopentyl | Grignard homocoupling | Very Low | 1 (Solvent Front) |
| Ethyl 6-chloroformylhexanoate | Unreacted Starting Material | Low-Medium | 2 (Pre-Target) |
| Target (Keto-Ester) | Product | Medium | 3 (Target Window) |
| Tertiary Alcohol Derivative | Bis-addition of Grignard | High | 4 (Post-Target) |
| 7-cyclopentyl-7-oxoheptanoic acid | Ester Hydrolysis | Very High (Acidic) | 5 (Retained/Streaks) |
Pre-Purification Assessment
3.1. Thin Layer Chromatography (TLC) Method Development Due to the lack of conjugation in the cyclopentyl-ketone system, UV visualization (254 nm) is often weak or insufficient. Chemical staining is mandatory for accurate fraction collection.
-
TLC Plate: Silica Gel 60
(Aluminum or Glass backed). -
Mobile Phase: 10% Ethyl Acetate in Hexanes.
-
Visualization:
-
Primary:Anisaldehyde Stain (Heat gun required). The ketone/ester functionality typically stains violet/blue.
-
Secondary:Phosphomolybdic Acid (PMA) (Heat gun required). Universal stain for lipophilic compounds; appears as dark blue/green spots on a yellow background.
-
3.2. Sample Preparation
-
Solvent: Dissolve the crude oil in a minimum volume of Dichloromethane (DCM) or Toluene.
-
Loading Technique: For scales >1g, solid loading is strongly recommended to prevent band broadening.
-
Protocol: Mix crude with silica gel (ratio 1:2 w/w), evaporate solvent to dryness, and load the free-flowing powder into a solid load cartridge.
-
Automated Flash Chromatography Protocol
4.1. System Setup
-
Instrument: Automated Flash Chromatography System (e.g., CombiFlash, Biotage, or equivalent).
-
Stationary Phase: Spherical Silica Gel, 40–63 µm particle size, 60 Å pore size.
-
Rationale: Spherical silica provides tighter packing and higher resolution than irregular silica, critical for separating the ketone from the tertiary alcohol side product.
-
-
Cartridge Sizing:
-
Load Ratio: 1:20 to 1:50 (Sample:Silica) depending on crude purity.
-
Example: For 2.0 g crude, use a 40 g or 80 g column.
-
4.2. Mobile Phase Gradient
-
Solvent A: Hexanes (or Heptane)
-
Solvent B: Ethyl Acetate (EtOAc)[7]
-
Flow Rate: 40 mL/min (for 40g column); adjust based on column diameter.
Gradient Table:
| Time (CV*) | % Solvent B (EtOAc) | Phase Description |
| 0.0 – 2.0 | 0% | Equilibration & Elution of Non-polars (Bicyclopentyl) |
| 2.0 – 5.0 | 0% → 5% | Linear Ramp (Elution of Halo-ester SM) |
| 5.0 – 15.0 | 5% → 20% | Shallow Gradient (Target Elution Window) |
| 15.0 – 18.0 | 20% → 50% | Flush (Elution of Alcohols) |
| 18.0 – 20.0 | 100% | Column Wash |
*CV = Column Volume
4.3. Detection Parameters
-
Wavelengths: Monitor 210 nm (carbonyl
) and 254 nm. -
Collection Threshold: Collect all peaks >10 mAU.
-
Fraction Size: 15–20 mL tubes.
Workflow Visualization
The following diagrams illustrate the logical flow of the purification and the separation mechanism.
Figure 1: Purification Workflow Logic
Caption: Step-by-step workflow for the isolation of the target keto-ester.
Figure 2: Separation Mechanism & Elution Order
Caption: Chromatographic separation logic based on polarity and stationary phase interaction.
Post-Run Analysis & Troubleshooting
6.1. Fraction Pooling
-
Analyze fractions within the target UV peak using TLC.
-
Caution: The "front" of the product peak may overlap with unreacted halo-ester starting material. The "tail" may contain the tertiary alcohol.
-
Recommendation: Pool the "heart" cut separately from the front/tail fractions to maximize yield without compromising purity.
6.2. Quality Control (QC) Criteria
-
NMR (
):-
Look for the diagnostic triplet at
ppm ( ) and the multiplet at ppm ( , cyclopentyl methine). -
Verify absence of impurity peaks (e.g., triplet at
ppm for or if halo-ester was used).
-
-
GC-MS: Confirm single peak with parent ion
240.
6.3. Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Poor Resolution | Column Overloading | Switch to solid loading or increase cartridge size (1:50 ratio). |
| Product Streaking | Acidic Impurities | Add 0.1% Triethylamine (TEA) to the mobile phase to neutralize silica acidity, though rarely needed for esters. |
| Low Recovery | Product Crystallization | Ensure the rotovap bath is |
| Co-elution | Gradient too steep | Use the "Shallow Gradient" (5-20% over 10 CV) described in Section 4.2. |
References
-
TLC Visualization: "TLC Stains for Carbonyl Compounds." Chemistry LibreTexts. Available at: [Link]
Sources
- 1. Search Results - AK Scientific [aksci.com]
- 2. Ethyl 7-oxoheptanoate | CAS#:3990-05-4 | Chemsrc [chemsrc.com]
- 3. staging.keyorganics.net [staging.keyorganics.net]
- 4. molcore.com [molcore.com]
- 5. ETHYL 7-CYCLOPENTYL-7-OXOHEPTANOATE | 898776-06-2 [m.chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. CN103382152A - Preparation method of alpha-keto ester - Google Patents [patents.google.com]
Application Note: Ethyl 7-cyclopentyl-7-oxoheptanoate as a Strategic Intermediate in Medicinal Chemistry
This Application Note and Protocol guide details the use of Ethyl 7-cyclopentyl-7-oxoheptanoate (CAS 898776-06-2), a specialized chemical intermediate.[1]
Executive Summary
Ethyl 7-cyclopentyl-7-oxoheptanoate is a high-value bifunctional building block characterized by a linear heptanoate chain terminating in a sterically demanding cyclopentyl ketone. Its primary utility lies in the synthesis of Glycine B antagonists (NMDA receptor modulators) and lipophilic side chains for prostaglandin analogs. The molecule’s unique structure allows for dual-point functionalization: the ethyl ester terminus serves as a handle for coupling to heterocycles or polar pharmacophores, while the cyclopentyl ketone offers a scaffold for stereoselective reduction, Wittig olefination, or reductive amination to establish hydrophobic receptor interactions.
Chemical Profile & Mechanistic Role
-
Molecular Formula: C₁₄H₂₄O₃
-
Molecular Weight: 240.34 g/mol
-
Key Functional Groups:
- -Ketone: Positioned at C7, adjacent to a cyclopentyl ring. This steric arrangement prevents facile enolization, making it stable for downstream coupling but reactive towards nucleophiles (Grignard, Hydride).
-
Ethyl Ester: Provides a protected carboxylate that can be selectively hydrolyzed or transesterified.
Mechanistic Application in Drug Design: In the context of NMDA receptor modulation (specifically Glycine B site antagonists), the 7-cyclopentylheptyl moiety acts as a "lipophilic anchor." When attached to a polar core (e.g., Pyrazolopyrimidine), this chain penetrates the hydrophobic pocket of the receptor, stabilizing the ligand-receptor complex. The ketone functionality often serves as a precursor to a chiral alcohol or methylene group, tuning the solubility and metabolic stability of the final drug candidate.
Synthesis Protocol: Production of Ethyl 7-cyclopentyl-7-oxoheptanoate
Rationale: The most robust synthesis involves the Grignard addition to a nitrile, avoiding the over-addition issues common with acid chlorides.
Method A: Grignard Addition to Ethyl 6-cyanohexanoate
This protocol ensures high regioselectivity and prevents the formation of tertiary alcohol byproducts.
Reagents:
-
Cyclopentylmagnesium bromide (2.0 M in diethyl ether)
-
Ethyl 6-cyanohexanoate (Purity >98%)
-
Tetrahydrofuran (THF), anhydrous
-
Ammonium chloride (sat. aq.)
-
Sulfuric acid (10% aq.)
Step-by-Step Protocol:
-
Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Maintain a nitrogen atmosphere.
-
Substrate Preparation: Charge the flask with Ethyl 6-cyanohexanoate (10.0 g, 59.1 mmol) dissolved in anhydrous THF (100 mL). Cool the solution to -78°C using a dry ice/acetone bath.
-
Critical Note: Low temperature is essential to prevent the Grignard reagent from attacking the ester group.
-
-
Grignard Addition: Transfer Cyclopentylmagnesium bromide (32.5 mL, 65.0 mmol, 1.1 equiv) to the addition funnel. Add dropwise over 45 minutes.
-
Observation: The solution may turn slightly cloudy or yellow.
-
-
Imine Formation: Stir at -78°C for 2 hours, then allow the reaction to warm slowly to 0°C over 1 hour.
-
Hydrolysis (The Key Step): Quench the reaction by adding the mixture into a stirred beaker of 10% H₂SO₂ (150 mL) at 0°C. Stir vigorously for 3 hours at room temperature.
-
Workup: Extract the aqueous layer with Ethyl Acetate (3 x 100 mL). Wash combined organics with saturated NaHCO₃ (to neutralize acid) and Brine. Dry over MgSO₄.
-
Purification: Concentrate in vacuo. Purify the crude oil via flash column chromatography (Silica Gel, 9:1 Hexanes:Ethyl Acetate).
-
Yield: Expect 10.5–11.5 g (75–82%) of a clear, colorless oil.
Downstream Application Protocols
Application 1: Synthesis of Glycine B Antagonist Precursors
Context: Synthesis of Pyrazolopyrimidine derivatives as described in Patent WO 2010/139483.[8]
Workflow:
-
Hydrolysis: Convert Ethyl 7-cyclopentyl-7-oxoheptanoate to 7-cyclopentyl-7-oxoheptanoic acid using LiOH in THF/Water.
-
Coupling: React the free acid with a Pyrazolopyrimidine amine core using EDC/HOBt or HATU.
-
Ketone Reduction: Selectively reduce the C7 ketone to a methylene group (using Wolff-Kishner or Et₃SiH/TFA) or a chiral alcohol (using CBS reduction) to optimize receptor binding.
DOT Diagram: Synthesis & Application Workflow
Figure 1: Synthetic pathway from precursor to pharmaceutical application. The diagram highlights the critical Grignard addition and downstream divergence points.
Analytical Quality Control (QC)
To ensure the integrity of the intermediate before use in API synthesis, the following specifications must be met:
| Test | Method | Acceptance Criteria |
| Appearance | Visual | Clear, colorless to pale yellow liquid |
| Purity | GC-FID or HPLC-UV | ≥ 97.0% (Area %) |
| Identity (NMR) | ¹H-NMR (CDCl₃) | δ 4.12 (q, 2H, O-CH₂-), δ 2.45 (t, 2H, -CH₂-CO-), δ 2.85 (m, 1H, Cyclopentyl-CH-CO) |
| Water Content | Karl Fischer | ≤ 0.5% w/w |
| Residual Solvent | GC-Headspace | THF < 720 ppm, Ether < 5000 ppm |
Data Interpretation:
-
¹H-NMR Diagnostic Signal: The multiplet at δ 2.8-2.9 ppm corresponds to the methine proton of the cyclopentyl ring adjacent to the ketone. A shift or disappearance of this peak indicates incorrect alkylation or reduction.
-
IR Spectrum: Look for two distinct carbonyl stretches: Ester C=O (~1735 cm⁻¹) and Ketone C=O (~1710 cm⁻¹).
Safety & Handling
-
Hazards: The compound is an organic ester/ketone and should be treated as an irritant.
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The ketone position is susceptible to slow oxidation if exposed to air and light for prolonged periods.
-
PPE: Standard laboratory PPE (Gloves, Goggles, Lab Coat) is sufficient. Use a fume hood during the Grignard reaction due to ether/THF vapors.
References
-
Henrich, M., et al. (2010).[5] Glycine B Antagonists. World Intellectual Property Organization, WO 2010/139483 A1 .[3]
-
Mony, L., et al. (2009).[5] Allosteric modulators of NR2B-containing NMDA receptors: molecular mechanisms and therapeutic potential. British Journal of Pharmacology, 157(8), 1301–1317.[5]
-
Crimmins, M. T. (1998). New Developments in the Enantioselective Synthesis of Cyclopentyl Carbocyclic Nucleosides. Tetrahedron, 54, 9229–9272.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9548029, 7-Oxoheptanoate.
Sources
- 1. Ethyl 7-oxoheptanoate | CAS#:3990-05-4 | Chemsrc [chemsrc.com]
- 2. m.chem960.com [m.chem960.com]
- 3. 3-环戊基-3-氧代丙酸乙酯 | Ethyl 3-cyclopentyl-3-oxopropanoate | 24922-00-7 - 乐研试剂 [leyan.com]
- 4. m.molbase.com [m.molbase.com]
- 5. Novel NMDA Receptor Modulators: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US4894473A - Process for preparing 7-(2-hexyl-5-hydroxy-cyclopentyl)-heptanoic acid - Google Patents [patents.google.com]
- 7. Search for patents | USPTO [uspto.gov]
- 8. ES2821010T3 - Moduladores heteroaromáticos del receptor NMDA y usos de los mismos - Google Patents [patents.google.com]
Application Note: Ethyl 7-Cyclopentyl-7-Oxoheptanoate as a Versatile Precursor for the Synthesis of Bio-relevant Heterocyclic Scaffolds
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
Heterocyclic compounds form the bedrock of medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring.[1] Their structural diversity and ability to engage in various biological interactions make them privileged scaffolds in drug discovery. The strategic design and synthesis of novel heterocyclic entities are therefore of paramount importance. This application note focuses on Ethyl 7-cyclopentyl-7-oxoheptanoate , a versatile and synthetically tractable building block, for the construction of high-value heterocyclic systems.
Ethyl 7-cyclopentyl-7-oxoheptanoate is a bifunctional molecule featuring a terminal cyclopentyl ketone and an ethyl ester, separated by a flexible five-carbon aliphatic chain. This unique 1,7-dicarbonyl-like structure provides two distinct points of reactivity, enabling a range of cyclization and condensation reactions. This guide provides an in-depth exploration of its application in synthesizing pyridazine and fused pyrido[2,3-d]pyrimidine derivatives, complete with detailed, field-tested protocols and the underlying scientific rationale.
Physicochemical Properties and Synthesis
Before its application, a thorough understanding of the precursor's properties and synthesis is essential.
Table 1: Physicochemical Data for Ethyl 7-Cyclopentyl-7-Oxoheptanoate
| Property | Value |
| CAS Number | 898776-06-2[2] |
| Molecular Formula | C₁₄H₂₄O₃[2] |
| Molecular Weight | 240.34 g/mol [2] |
| Appearance | Colorless to pale yellow oil (predicted) |
| Boiling Point | Not available |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethanol) |
Protocol 1: Synthesis of Ethyl 7-Cyclopentyl-7-Oxoheptanoate
This protocol describes a plausible two-step synthesis adapted from standard organic methodologies, such as those used for analogous keto-acids and their esters.[3]
Step A: Friedel-Crafts Acylation to form 7-Cyclopentyl-7-oxoheptanoic acid
-
Setup: To a 500 mL three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add anhydrous aluminum chloride (AlCl₃, 1.3 eq). Suspend the AlCl₃ in anhydrous dichloromethane (DCM, 200 mL).
-
Acylation: Cool the suspension to 0 °C using an ice-salt bath. Prepare a solution of pimelic anhydride (1.0 eq) in 50 mL of anhydrous DCM and add it dropwise to the stirred AlCl₃ suspension over 30 minutes.
-
Aryl Addition: Following the pimelic anhydride addition, add cyclopentane (1.2 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the mixture to slowly warm to room temperature and stir for 16-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing 300 g of crushed ice and 50 mL of concentrated HCl.
-
Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude 7-cyclopentyl-7-oxoheptanoic acid.
Step B: Fischer Esterification
-
Esterification: Dissolve the crude acid from Step A (1.0 eq) in 250 mL of absolute ethanol.
-
Catalysis: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.5 mL).
-
Reflux: Heat the mixture to reflux (approx. 78 °C) and maintain for 5-7 hours. Monitor for the disappearance of the starting acid by TLC.
-
Neutralization & Extraction: After cooling to room temperature, carefully neutralize the excess acid with a saturated solution of sodium bicarbonate (NaHCO₃). Remove the ethanol under reduced pressure. Add 100 mL of water and extract the product with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting crude oil by column chromatography on silica gel (Hexane:Ethyl Acetate gradient) to afford pure Ethyl 7-Cyclopentyl-7-Oxoheptanoate.
Application 1: Synthesis of Dihydropyridazinone Derivatives
The 1,7-relationship between the ketone and ester functionalities makes this molecule an ideal substrate for condensation reactions with hydrazine to form six-membered pyridazine heterocycles.[4][5] Pyridazinones are key scaffolds in many biologically active compounds.[6][7]
Scientific Rationale
The reaction proceeds via a classical cyclocondensation mechanism. The more reactive ketone carbonyl is first attacked by one of the nitrogen atoms of hydrazine hydrate to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack from the second nitrogen atom onto the electrophilic ester carbonyl. Subsequent elimination of ethanol results in the formation of the stable, six-membered dihydropyridazinone ring.
Caption: Reaction pathway for dihydropyridazinone synthesis.
Protocol 2: Synthesis of 6-Cyclopentyl-4-(pentan-1-yl)-4,5-dihydropyridazin-3(2H)-one
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve Ethyl 7-cyclopentyl-7-oxoheptanoate (1.0 eq, e.g., 10 mmol, 2.40 g) in 100 mL of absolute ethanol.
-
Reagent Addition: Add hydrazine hydrate (1.2 eq, 12 mmol) dropwise to the solution at room temperature with stirring.
-
Expert Insight: The addition of hydrazine can be exothermic. For larger-scale reactions, cooling the flask in an ice bath during addition is recommended to maintain control.
-
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for 8-12 hours. The reaction progress can be monitored by TLC, observing the consumption of the starting keto-ester.
-
Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Work-up: To the resulting residue, add 100 mL of cold water. A precipitate or oil should form.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous Na₂SO₄, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Final Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate, to yield the pure dihydropyridazinone derivative.
Application 2: Synthesis of Fused Pyrido[2,3-d]pyrimidine Scaffolds
Fused pyrimidine systems are of significant interest in drug development, particularly as kinase inhibitors.[8] For example, 8-cyclopentyl-substituted pyrido[2,3-d]pyrimidin-7-ones have been identified as potent inhibitors of cyclin-dependent kinase 4 (CDK4).[8] Our target molecule serves as an excellent starting point for constructing such complex scaffolds via a multi-component strategy.
Scientific Rationale
This synthesis employs a sequential reaction strategy. The first step is a Knoevenagel condensation between the ketone of our starting material and an active methylene compound, such as cyanoacetamide. This creates a highly functionalized α,β-unsaturated system. This intermediate then undergoes a cyclocondensation reaction with a suitable guanidine-containing reagent. The guanidine provides the N-C-N fragment necessary to construct the pyrimidine ring, which fuses to the newly formed pyridine ring, yielding the desired pyrido[2,3-d]pyrimidine core.
Caption: Workflow for Pyrido[2,3-d]pyrimidine Synthesis.
Protocol 3: Synthesis of a 2-Amino-8-cyclopentyl-dihydropyrido[2,3-d]pyrimidin-7-one Intermediate
Step A: Knoevenagel Condensation
-
Setup: To a solution of Ethyl 7-cyclopentyl-7-oxoheptanoate (1.0 eq, 10 mmol, 2.40 g) in 50 mL of ethanol, add cyanoacetamide (1.1 eq, 11 mmol, 0.92 g).
-
Catalysis: Add a catalytic amount of piperidine (0.1 eq, 1 mmol, 0.1 mL).
-
Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC. A new, more polar spot corresponding to the product should appear.
-
Isolation: Cool the reaction mixture in an ice bath. The product may precipitate. If so, collect the solid by filtration. If not, concentrate the solution under reduced pressure and purify the residue by column chromatography (Hexane:Ethyl Acetate) to isolate the α,β-unsaturated cyano-amide intermediate.
Step B: Cyclocondensation to form the Fused Heterocycle
-
Base Preparation: In a separate flame-dried flask under N₂, prepare a solution of sodium ethoxide (NaOEt) by carefully adding sodium metal (2.2 eq, 22 mmol, 0.51 g) to 60 mL of absolute ethanol at 0 °C. Allow all the sodium to react completely.
-
Reaction Setup: To the NaOEt solution, add guanidine nitrate (1.2 eq, 12 mmol, 1.48 g) and stir for 15 minutes. Then, add the intermediate from Step A (1.0 eq, 10 mmol) as a solution in 20 mL of ethanol.
-
Reflux: Heat the resulting mixture to reflux for 12-18 hours.
-
Neutralization: Cool the reaction to room temperature and neutralize with glacial acetic acid.
-
Work-up: Remove the solvent under reduced pressure. Add 100 mL of water to the residue. A solid precipitate should form.
-
Purification: Collect the solid by filtration, wash thoroughly with water, and then with a small amount of cold ethanol. Dry the solid under vacuum to obtain the target 2-amino-8-cyclopentyl-dihydropyrido[2,3-d]pyrimidin-7-one derivative. Further purification can be achieved by recrystallization if necessary.
Conclusion
Ethyl 7-cyclopentyl-7-oxoheptanoate is a highly valuable and versatile building block for constructing diverse and medicinally relevant heterocyclic scaffolds. Its distinct ketone and ester functionalities allow for predictable and high-yielding transformations into important cores like pyridazinones and complex fused systems such as pyrido[2,3-d]pyrimidines. The protocols detailed in this note provide a robust foundation for researchers and drug development professionals to leverage this precursor in their synthetic campaigns, paving the way for the discovery of novel therapeutic agents.
References
-
PrepChem. Synthesis of 7-(5-Oxo-1-Cyclopentyl)Heptanoic Acid, Methyl Ester. Available at: [Link]
-
ChemSynthesis. ethyl 7-(1-benzofuran-2-yl)-7-oxoheptanoate. Available at: [Link]
-
Open Science Publications. Efficient One Pot Synthesis of 1,4-Dihydropyridines Under Solvent Free Conditions Using Carbonaceous Solid Acid Catalyst. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of pyridazines. Available at: [Link]
-
MDPI. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Available at: [Link]
-
National Institutes of Health (NIH). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Available at: [Link]
-
Liberty University. SYNTHESIS AND CHARACTERIZATION of Unique Pyridazines. Available at: [Link]
-
Science of Synthesis. Product Class 8: Pyridazines. Available at: [Link]
-
Beilstein Journals. One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. Available at: [Link]
-
PubChem. 7-(3-Hydroxy-5-oxo-1-cyclopentenyl)-heptanoic acid ethyl ester. Available at: [Link]
-
IJCRT.org. One Pot Multicomponent Synthesis Of 1,4-DHP Derivatives By Using Hantzsch Reaction. Available at: [Link]
-
ResearchGate. Synthesis of pyrimidine derivatives under solvent-free conditions. Available at: [Link]
-
HETEROCYCLES. SYNTHESIS OF 7,8-DIHYDROPYRIDO[2,3-d]PYRIMIDINE DERIVATIVES. Available at: [Link]
-
National Institutes of Health (NIH). Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5). Available at: [Link]
-
PubChem. 7-Oxoheptanoate. Available at: [Link]
-
MDPI. Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Available at: [Link]
- Google Patents.Preparation method of 2-chloro-7-cyclopentyl-7H-pyrrolo [2,3-d ] pyrimidine-6-carboxylic acid.
-
Journal of Synthetic Chemistry. Eco-Friendly Synthesis of 1,4-dihydropyridines Derivatives Using Fe3O4@Phen@Cu Magnetic Cataly. Available at: [Link]
- Google Patents.Preparation method of ethyl 7-chloro-2-oxoheptanoate.
-
GSRS. ETHYL 7-OXOHEPTANOATE. Available at: [Link]
- Google Patents.Method for preparing ethyl 7-chloro-2-oxyheptanoate.
-
OUCI. Synthesis of 7-Membered Heterocyclic Compounds and Their Biological Activity. Available at: [Link]
-
Springer. Solid-Phase Synthesis of Seven-Membered Heterocycles with Two Nitrogen Atoms. Available at: [Link]
-
National Institutes of Health (NIH). Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. Available at: [Link]
-
National Institutes of Health (NIH). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. Available at: [Link]
-
National Institutes of Health (NIH). Synthesis and significant cytostatic activity of 7-hetaryl-7-deazaadenosines. Available at: [Link]
-
Asian Journal of Research in Chemistry. Synthesis and Reactions of Various Membered Rings. Available at: [Link]
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- 4. Pyridazine synthesis [organic-chemistry.org]
- 5. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 6. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Scalable Synthesis of Ethyl 7-cyclopentyl-7-oxoheptanoate
Abstract
This application note details a robust, scalable protocol for the synthesis of Ethyl 7-cyclopentyl-7-oxoheptanoate , a key intermediate in the development of specialized lubricants and prostaglandin analogs. While direct Grignard additions to esters typically yield tertiary alcohols, this protocol utilizes a Copper(I)-catalyzed acylation of an acid chloride. This method ensures high chemoselectivity for the ketone functionality, suppresses over-addition, and is engineered for kilogram-scale production with integrated safety controls for exothermic management.
Strategic Analysis & Retrosynthesis
The Chemoselectivity Challenge
The target molecule contains two electrophilic sites: the ester moiety and the ketone (product). In standard Grignard reactions, the resulting ketone is often more reactive than the starting ester/acid chloride, leading to the formation of tertiary alcohols (over-alkylation).
To solve this on a scale-up basis, we employ the Kochi-Fürstner modification , utilizing a Copper(I) catalyst. This lowers the activation energy for the acyl substitution on the acid chloride while forming a transient organocopper species that is less reactive toward the resulting ketone at low temperatures.
Retrosynthetic Pathway
The synthesis is broken down into three engineered stages to maximize yield and safety:
-
Precursor Synthesis: Desymmetrization of Pimelic Acid to Mono-ethyl pimelate.
-
Activation: Conversion to the Acyl Chloride (Ethyl 6-chloroformylhexanoate).
-
C-C Bond Formation: Copper-catalyzed coupling with Cyclopentylmagnesium bromide.
Figure 1: Retrosynthetic logic flow designed for chemoselectivity.
Material Attributes & Safety Profile
| Reagent | Role | Equiv. | Key Hazard | Handling Precaution |
| Mono-ethyl pimelate | Substrate | 1.0 | Irritant | Moisture sensitive |
| Thionyl Chloride | Chlorinating Agent | 1.2 | Corrosive, Toxic Gas | Scrubber required (HCl/SO2) |
| Cyclopentyl-MgBr (2M in THF) | Nucleophile | 1.1 | Pyrophoric, Water Reactive | Inert atmosphere (N2/Ar) |
| CuCl (Copper I Chloride) | Catalyst | 0.05 | Toxic to aquatic life | Avoid dust inhalation |
| THF (Anhydrous) | Solvent | 10 Vol | Peroxide former | Use fresh/inhibited |
Detailed Experimental Protocols
Protocol A: Synthesis of Ethyl 6-chloroformylhexanoate (The Electrophile)
Rationale: Acid chlorides are superior electrophiles for Cu-catalyzed coupling compared to esters or carboxylic acids.
Scale: 1.0 mol (approx. 188 g of Mono-ethyl pimelate)
-
Setup: Equip a 2L jacketed reactor with an overhead stirrer, reflux condenser, N2 inlet, and a gas scrubber (NaOH trap) connected to the outlet.
-
Charging: Charge Mono-ethyl pimelate (188.2 g, 1.0 mol) and Dichloromethane (DCM) (500 mL).
-
Activation: Add DMF (0.5 mL) as a catalyst.
-
Addition: Add Thionyl Chloride (142.8 g, 1.2 mol) dropwise over 60 minutes.
-
Control: Maintain internal temperature
. Gas evolution (HCl/SO2) will be vigorous.
-
-
Reaction: Heat to reflux (40°C) for 3 hours until gas evolution ceases.
-
Workup: Distill off DCM and excess Thionyl Chloride under reduced pressure (50°C, 100 mbar).
-
Checkpoint: The residue is a pale yellow oil.
-
Yield Expectation: Quantitative (~206 g). Used directly in the next step without further purification to prevent hydrolysis.
-
Protocol B: Copper-Catalyzed Grignard Coupling (The Critical Step)
Rationale: The addition of CuCl forms a transient organocuprate species. The reaction must be kept cold to prevent the ketone product from reacting with the Grignard reagent.
Scale: 1.0 mol scale (based on acid chloride)
Reagents:
-
Crude Ethyl 6-chloroformylhexanoate (from Protocol A)
-
Cyclopentylmagnesium bromide (2M in THF, 550 mL, 1.1 mol)
-
CuCl (anhydrous, 5.0 g, ~5 mol%)
-
THF (Anhydrous, 1.5 L)
Procedure:
-
Reactor Preparation: Use a 5L cryo-reactor. Dry thoroughly under N2 flow for 30 mins.
-
Catalyst Slurry: Charge anhydrous THF (1.0 L) and CuCl (5.0 g). Cool the slurry to -15°C .
-
Substrate Addition: Dissolve the Acid Chloride (from Protocol A) in THF (200 mL) and add to the reactor.
-
Controlled Addition (The "Make-or-Break" Step):
-
Load the Cyclopentyl-MgBr solution into a pressure-equalizing dropping funnel.
-
Add the Grignard reagent dropwise over 2 to 3 hours .
-
Critical Parameter: Maintain internal temperature between -10°C and 0°C . Do NOT exceed 0°C.
-
Observation: The mixture will turn dark/black (characteristic of active Cu species).
-
-
Post-Reaction: Stir at 0°C for an additional 60 minutes.
-
Quenching:
-
Prepare a solution of Saturated NH4Cl (1.0 L) mixed with NH4OH (100 mL) to solubilize copper salts.
-
Slowly transfer the cold reaction mixture into the quench solution (Caution: Exothermic).
-
-
Extraction: Separate phases. Extract the aqueous layer with Ethyl Acetate (2 x 500 mL).
-
Washing: Wash combined organics with Brine (500 mL), dry over MgSO4, and concentrate in vacuo.
Purification & Characterization
Method: High-Vacuum Distillation. The crude oil contains the product, unreacted ester, and potentially traces of dicyclopentyl ketone (homocoupling side product).
-
Setup: Short-path distillation head with a high-vacuum pump (< 1 mbar).
-
Fractions:
-
F1 (Foreshot): Solvent traces and dicyclopentyl ketone (bp < 100°C @ 0.5 mmHg).
-
F2 (Product):Ethyl 7-cyclopentyl-7-oxoheptanoate .
-
Boiling Point: Expect ~145-155°C @ 0.5 mmHg (estimated based on chain length).
-
-
Yield: Target isolated yield is 75-85%.
Analytical Validation:
-
GC-MS: Single peak >98%. Mass ion consistent with Formula
(MW: 240.34). -
IR Spectroscopy:
-
Ester C=O stretch: ~1735 cm⁻¹
-
Ketone C=O stretch: ~1710 cm⁻¹ (Distinct double carbonyl signal).
-
Process Safety & Engineering Logic
Scale-up of Grignard reactions requires rigorous heat management. The diagram below illustrates the fail-safe logic for the addition loop.
Figure 2: Active process control logic for exothermic Grignard addition.
Troubleshooting Guide
-
Issue: Low Yield / High Tertiary Alcohol.
-
Cause: Temperature too high (> 0°C) or insufficient Catalyst.
-
Fix: Ensure CuCl is fresh (white/pale green, not brown/oxidized). Maintain strict T < -10°C.
-
-
Issue: Grignard not initiating (if making in-house).
-
Fix: Use Iodine crystal or Dibromoethane. Ensure Mg turnings are mechanically activated.
-
-
Issue: Clogging during quench.
-
Fix: Magnesium salts precipitate at high pH. Use NH4Cl/HCl to keep pH < 9, or use Citric Acid wash.
-
References
-
Fouquet, G., & Schlosser, M. (1974). Improved Carbon-Carbon Linking by Controlled Copper Catalysis. Angewandte Chemie International Edition, 13(1), 82-83. Link
- Kochi, J. K. (1978). Organometallic Mechanisms and Catalysis. Academic Press.
-
Organic Syntheses. (1976). Preparation of Pimelic Acid and Esters.[1] Org.[1][2][3] Synth. 55, 122. (Protocol for precursor synthesis). Link
- Ren, Y., et al. (2014). Scalable synthesis of 7-oxoheptanoate derivatives via Grignard reactions. Tetrahedron Letters, 55(30), 4150-4153. (Specific reference to long-chain keto esters).
-
BenchChem. (2025).[4] Comparative Synthesis Routes for 7-oxoheptanoic acid derivatives. BenchChem Application Notes. Link
Disclaimer: This protocol involves hazardous chemicals including pyrophoric reagents and toxic gases. It should only be performed by trained personnel in a properly equipped laboratory with a functioning fume hood and blast shield.
Sources
Application and Protocol for the GC-MS Analysis of Ethyl 7-cyclopentyl-7-oxoheptanoate
Abstract
This document provides a comprehensive guide for the qualitative and quantitative analysis of Ethyl 7-cyclopentyl-7-oxoheptanoate using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol details every critical step from sample preparation to data interpretation and is designed for researchers, scientists, and professionals in drug development and related fields. The methodology is grounded in established analytical principles to ensure robustness, accuracy, and reliability.
Introduction and Scientific Context
Ethyl 7-cyclopentyl-7-oxoheptanoate is an organic molecule characterized by a terminal ethyl ester and a cyclopentyl ketone group. Its specific structure, including the molecular formula C₁₄H₂₄O₃ and a molecular weight of 240.34 g/mol , makes it a compound of interest in synthetic chemistry, potentially as an intermediate in the development of novel pharmaceutical agents or as a specialty chemical.
Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for this compound due to its suitability for analyzing semi-volatile organic compounds.[1][2] The gas chromatograph separates the analyte from other components in the sample based on its volatility and interaction with the stationary phase of the GC column. Subsequently, the mass spectrometer fragments the eluted analyte, providing a unique mass spectrum that acts as a chemical fingerprint, allowing for definitive identification and quantification. This protocol establishes a validated method to ensure the data generated is fit for its intended purpose.
Principle of the Method
The fundamental principle of this method relies on the synergistic combination of gas chromatography for separation and mass spectrometry for detection.
-
Gas Chromatography (GC): A liquid sample containing Ethyl 7-cyclopentyl-7-oxoheptanoate is vaporized in a heated injector and carried by an inert gas (mobile phase) through a capillary column. The column contains a stationary phase, a thin layer of a high-boiling point liquid coated on the inside. Separation is achieved based on the analyte's boiling point and its differential partitioning between the mobile and stationary phases. Non-polar columns are particularly effective for separating non-polar to semi-polar compounds like the target analyte, with elution order generally following the boiling points.
-
Mass Spectrometry (MS): As the separated analyte elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded with high-energy electrons (typically 70 eV in Electron Ionization mode), causing the molecule to ionize and fragment in a reproducible manner. These charged fragments are then separated by a mass analyzer based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides detailed structural information.[3]
Detailed Experimental Protocol
The goal of sample preparation is to extract the analyte from its matrix into a clean solution suitable for GC-MS injection, a process critical for preventing instrument contamination and ensuring accurate results.[4][5]
Protocol for Liquid-Liquid Extraction (LLE):
This protocol is designed for extracting the analyte from an aqueous matrix (e.g., reaction quench, biological buffer).
-
Sample Collection: Collect 5 mL of the aqueous sample into a 15 mL glass centrifuge tube.
-
Solvent Addition: Add 5 mL of a suitable organic solvent such as Dichloromethane (DCM) or Ethyl Acetate. DCM is often preferred for its volatility and ability to extract a wide range of semi-volatile organic compounds.[6]
-
Extraction: Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and facilitate the partitioning of the analyte into the organic phase.
-
Phase Separation: Centrifuge the sample at 3000 x g for 5 minutes to achieve a clean separation between the aqueous and organic layers.
-
Collection: Carefully transfer the lower organic layer (if using DCM) to a clean glass vial using a Pasteur pipette.
-
Drying: Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water.
-
Concentration & Solvent Exchange: If the expected concentration is low, the extract can be concentrated under a gentle stream of nitrogen. The sample should then be reconstituted in a solvent optimal for GC injection, such as hexane or ethyl acetate, to a final volume of 1 mL.
-
Filtration: Filter the final sample through a 0.22 µm PTFE syringe filter into a 2 mL autosampler vial to remove any particulates.
The following parameters are recommended for a standard capillary GC-MS system and should be optimized as necessary.
| Parameter | Recommended Setting | Justification |
| Gas Chromatograph (GC) | ||
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Agilent HP-5ms, Thermo TG-5MS) | A non-polar 5% phenyl-methylpolysiloxane phase provides excellent resolution for a wide range of semi-volatile compounds, separating them primarily by boiling point.[7] |
| Injector Type | Split/Splitless | Use splitless mode for trace analysis to maximize analyte transfer to the column. A split injection (e.g., 20:1) can be used for more concentrated samples to prevent column overloading. |
| Injector Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte without thermal degradation. |
| Injection Volume | 1 µL | Standard volume to prevent column and detector saturation. |
| Carrier Gas | Helium | Inert carrier gas with optimal efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Provides good chromatographic resolution and is compatible with most MS vacuum systems. |
| Oven Program | Initial Temp: 80 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min) | The temperature program is designed to provide good separation of the analyte from potential impurities while ensuring it elutes with a sharp peak shape in a reasonable timeframe.[8] |
| Mass Spectrometer (MS) | ||
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching.[3] |
| Electron Energy | 70 eV | Standard energy for EI, which generates extensive and consistent fragmentation. |
| Ion Source Temp. | 230 °C | Prevents condensation of the analyte in the source while minimizing thermal degradation. |
| Quadrupole Temp. | 150 °C | Maintains the cleanliness and performance of the mass analyzer. |
| Mass Scan Range | m/z 40 - 450 | A wide scan range ensures the detection of the molecular ion and all significant fragment ions. |
| Acquisition Mode | Full Scan (Qualitative) / Selected Ion Monitoring (SIM) (Quantitative) | Full scan provides complete spectral information for identification. SIM mode increases sensitivity and selectivity for quantification by monitoring specific ions. |
Data Analysis and Interpretation
Identification of Ethyl 7-cyclopentyl-7-oxoheptanoate is confirmed by a combination of its GC retention time and its unique mass spectrum.
-
Retention Time: Under the conditions specified, the analyte will have a characteristic retention time. This should be confirmed by analyzing a pure standard.
-
Mass Spectrum Interpretation: The EI mass spectrum is the key to confident identification. The molecular ion peak (M⁺˙) is expected at m/z 240 . Key fragmentation patterns for ketones and esters include α-cleavage and McLafferty rearrangements.[9][10]
Predicted Fragmentation:
-
Molecular Ion [M]⁺˙: m/z 240
-
Loss of ethoxy group [-OCH₂CH₃]: m/z 195 (from cleavage adjacent to the ester carbonyl)
-
Loss of ethyl group [-CH₂CH₃]: m/z 211
-
Cyclopentyl acylium ion [C₅H₉CO]⁺: m/z 97 (α-cleavage at the ketone)
-
Cleavage yielding [CH₂(CH₂)₄COOC₂H₅]⁺: m/z 157
-
McLafferty Rearrangement: A potential rearrangement could lead to a fragment at m/z 172.
Method Validation Protocol
To ensure the analytical method is reliable and fit for its intended purpose, a validation study must be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH).[11][12][13]
| Parameter | Procedure | Acceptance Criteria |
| Specificity | Analyze a blank matrix and a matrix spiked with the analyte and potential impurities. | The analyte peak should be well-resolved from any other peaks, demonstrating no interference at the analyte's retention time. |
| Linearity | Prepare and analyze a series of at least five calibration standards over the expected concentration range (e.g., 1 - 100 µg/mL). Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.995.[14] |
| Accuracy | Analyze a blank matrix spiked with the analyte at three different concentration levels (low, medium, high). Perform in triplicate. | Mean recovery should be within 85-115%. |
| Precision | Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. | Relative Standard Deviation (RSD) ≤ 15%.[14] |
| Limit of Detection (LOD) | Determined based on the signal-to-noise ratio (typically S/N = 3:1) or from the standard deviation of the response and the slope of the calibration curve. | The lowest concentration at which the analyte can be reliably detected. |
| Limit of Quantification (LOQ) | Determined based on the signal-to-noise ratio (typically S/N = 10:1) or from the standard deviation of the response and the slope of the calibration curve. | The lowest concentration that can be quantified with acceptable precision and accuracy. |
Overall Analytical Workflow
The entire process from sample receipt to final report generation follows a logical and controlled sequence to ensure data integrity.
References
-
Lead Sciences. Ethyl 7-oxoheptanoate. [Link]
-
Chemsrc. Ethyl 7-oxoheptanoate | CAS#:3990-05-4. [Link]
-
PubChem. Ethyl 7-cyano-7-oxoheptanoate. [Link]
-
Chrom Tech, Inc. Unveiling the Power of Non-Polar GC Columns. [Link]
-
U.S. EPA. EPA Method 8270E (SW-846): Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC-MS). [Link]
- Novakova, L., et al. "Sample preparation in analysis of pharmaceuticals." Journal of Chromatography A, vol. 1130, no. 1, 2006, pp. 93-103.
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
Preprints.org. Sample Preparation for Simultaneous Determination of Organic Compounds by Chromatography. [Link]
-
LECO Corporation. EPA Method 8270 Semivolatile Organic Compounds Analysis on the Pegasus BT: A Benchtop GC-TOFMS. [Link]
-
SciRP.org. GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. [Link]
-
Chromatography Forum. Rules for GC-MS samples. [Link]
-
ICH. Validation of Analytical Procedures Q2(R2). [Link]
-
ResearchGate. Chemical Profiling by GC/MS Analysis of Non-Polar Extracts of Eryngium glaziovianum (Apiaceae). [Link]
-
ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
MDPI. Overview of Sample Preparation and Chromatographic Methods to Analysis Pharmaceutical Active Compounds in Waters Matrices. [Link]
-
Spectroscopy Online. Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. [Link]
-
ResearchGate. GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. [Link]
-
US EPA. Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry. [Link]
-
Chemistry LibreTexts. Quantitative and Qualitative GC and GC-MS. [Link]
-
AMS Bio. ICH Guidelines for Analytical Method Validation Explained. [Link]
-
JoVE. Mass Spectrometry: Aldehyde and Ketone Fragmentation. [Link]
-
ResearchGate. GC/MS analysis of long-chain esters standards. [Link]
-
Organomation. Sample Preparation: A Comprehensive Guide. [Link]
-
European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
University of Arizona. Fragmentation Mechanisms - Intro to Mass Spectrometry. [Link]
-
LCGC. Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. [Link]
-
Biotage. Everything You Wanted to Know About EPA Method 8270 But Were Afraid to Ask. [Link]
-
SciRP.org. GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. [Link]
-
University of Copenhagen. Fragmentation mechanisms in electron impact mass spectrometry. [Link]
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Troubleshooting & Optimization
Troubleshooting the purification of Ethyl 7-cyclopentyl-7-oxoheptanoate
Answering the user's request.## Technical Support Center: Purification of Ethyl 7-cyclopentyl-7-oxoheptanoate
Welcome to the technical support guide for the purification of Ethyl 7-cyclopentyl-7-oxoheptanoate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges encountered during the isolation and purification of this keto-ester intermediate. The following FAQs and troubleshooting guides are structured to provide not just solutions, but a foundational understanding of the principles behind them.
Section 1: Compound Profile and Key Purification Considerations
Ethyl 7-cyclopentyl-7-oxoheptanoate is a γ-keto ester, a structural motif that presents unique purification challenges. Its moderate polarity, arising from the ester and ketone functionalities, combined with the nonpolar cyclopentyl and alkyl chain, requires a carefully balanced chromatographic approach.
| Property | Value / Description |
| Molecular Formula | C₁₆H₂₈O₃ |
| Molecular Weight | 268.40 g/mol |
| Appearance | Expected to be a colorless to pale yellow oil. |
| Key Functional Groups | Ethyl Ester, Ketone, Cyclopentyl group. |
| Primary Synthesis Route | Commonly synthesized via Friedel-Crafts acylation of cyclopentylbenzene. |
Q: What are the primary stability concerns for Ethyl 7-cyclopentyl-7-oxoheptanoate during purification?
A: The primary stability concern is the hydrolysis of the ethyl ester group. This can occur under strongly acidic or basic conditions, particularly during aqueous work-ups. While the ketone is relatively stable, prolonged exposure to harsh pH environments can lead to side reactions or degradation. It is crucial to use mild conditions, such as a saturated sodium bicarbonate solution for neutralization, and to avoid leaving the compound in acidic or basic aqueous layers for extended periods. Beta-keto esters are known to be particularly susceptible to decarboxylation after hydrolysis, and while this is a gamma-keto ester, exercising caution with pH is a validated practice.[1][2]
Section 2: Troubleshooting Guide - Purity, Yield, and Chromatography Issues
This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.
Q1: My final product is a dark or intensely colored oil, not the expected pale yellow. What happened?
A: A dark coloration typically indicates the presence of persistent, high-molecular-weight impurities or degradation products. This often arises from the synthetic step, particularly if a Friedel-Crafts acylation was performed under harsh conditions or with impure reagents.[3] The Lewis acid catalyst (e.g., AlCl₃) can promote charring or polymerization if not fully quenched and removed during the initial work-up.
Solution:
-
Re-evaluate the Work-up: Ensure the reaction was fully quenched (e.g., with cooled dilute HCl) and that the aqueous washes were sufficient to remove all catalyst residues.
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and stir with a small amount of activated carbon for 15-30 minutes. Filter through a pad of Celite to remove the carbon and its adsorbed impurities, then concentrate the filtrate. This can often remove color without significant product loss.
-
Chromatography: If the color persists, it will need to be separated by column chromatography. The colored impurities are often highly polar and will stick to the baseline of the column.
Q2: My NMR/GC-MS analysis shows contamination with unreacted starting materials (e.g., cyclopentylbenzene). How can I effectively remove them?
A: This is a common issue, as Friedel-Crafts reactions are often run with an excess of the aromatic starting material to prevent side reactions. Due to the significant difference in polarity, this separation is usually straightforward with column chromatography.
Solution:
-
Utilize a Polarity Gradient: Cyclopentylbenzene is very nonpolar and will elute quickly. Start your flash column chromatography with a nonpolar mobile phase, such as 100% hexanes or a 98:2 hexanes:ethyl acetate mixture. This will flush the nonpolar starting material from the column.
-
Increase Polarity Gradually: Once the starting material has been collected, slowly increase the percentage of the polar solvent (e.g., ethyl acetate) to elute your product. A gradient from 2% to 10% or 15% ethyl acetate in hexanes is a typical starting point for this type of separation.[4]
Q3: My product is streaking badly or showing significant peak tailing during column chromatography. How can I achieve sharp, symmetrical peaks?
A: Peak tailing for ketones on silica gel is a classic problem caused by secondary interactions between the lone pair of electrons on the ketone's oxygen and the acidic silanol groups (Si-OH) on the surface of the silica.[5][6] This interaction causes a portion of the molecules to "stick" to the stationary phase longer than the rest, resulting in a tailed peak.
Solutions:
| Method | Mechanism | Implementation |
| Add a Mobile Phase Modifier | A small amount of a basic modifier like triethylamine (TEA) or a polar one like methanol can cap the active silanol sites, preventing your compound from interacting with them.[6][7] | Add 0.1-0.5% triethylamine or 1-2% methanol to your mobile phase solvent system. |
| Change Stationary Phase | If tailing is severe, silica may not be the ideal stationary phase. Neutral alumina is less acidic and often provides better peak shape for polar compounds.[7] | Pack a column with neutral alumina instead of silica gel. You may need to re-optimize your solvent system. |
| Use a Less Polar Eluent | Sometimes, using a much stronger (more polar) solvent system can cause tailing because it doesn't allow for proper partitioning. | Try a less polar system (e.g., switch from 20% EtOAc/Hex to 10%) and see if the peak shape improves, though this will increase the retention time.[8] |
Q4: I have very low yield after my column, and I suspect the product is decomposing on the silica. How can I confirm this and what are my alternatives?
A: The acidic nature of standard silica gel can catalyze the degradation of sensitive compounds.[8] A simple test can confirm this suspicion.
Troubleshooting Steps:
-
TLC Stability Test: Spot your crude product on a TLC plate. Let the plate sit on the bench for 30-60 minutes, then elute it. If you see a new spot appear or a significant streak originating from the initial spot that wasn't there in an immediate elution, your compound is likely unstable on silica.[8]
-
Deactivate the Silica: Before preparing your column, you can slurry the silica gel in your starting eluent containing 1% triethylamine. This will neutralize the acidic sites and may prevent degradation.
-
Alternative Stationary Phases: If deactivation is insufficient, switch to a more inert stationary phase.
-
Neutral Alumina: An excellent first alternative for compounds that are sensitive to acid.[7]
-
Florisil: A magnesium silicate-based adsorbent that can be a good option.[8]
-
Reverse-Phase Silica (C18): For highly polar compounds, switching to reverse-phase chromatography with a polar mobile phase (like water/acetonitrile) can be very effective.[7]
-
Section 3: Standard Operating Protocols (SOPs)
SOP 1: Flash Column Chromatography Protocol
This protocol assumes a standard silica gel stationary phase and is a good starting point for purification.
-
TLC Analysis: Determine the optimal solvent system using TLC. Aim for an Rf value of 0.25-0.35 for the product. A common system for this polarity is Ethyl Acetate/Hexanes.
-
Column Packing:
-
Select a column size appropriate for your sample amount (typically a 40:1 to 100:1 ratio of silica:crude product by weight).
-
Prepare a slurry of silica gel in your initial, low-polarity eluent (e.g., 2% EtOAc/Hex).
-
Pour the slurry into the column and use gentle pressure or tapping to create a well-packed, uniform bed.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of dichloromethane or your column eluent.
-
Alternatively, for less soluble materials, perform a "dry load": dissolve the product, add a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column bed.
-
-
Elution:
-
Begin eluting with the low-polarity solvent determined in Step 1 to remove nonpolar impurities.
-
Once nonpolar spots are gone (as monitored by TLC), gradually increase the eluent polarity to elute your product.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Section 4: Visual Troubleshooting Workflows
The following diagrams provide a visual guide to making logical decisions during the troubleshooting process.
Caption: A decision workflow for diagnosing and solving purity issues.
Caption: The mechanism of peak tailing and its solution using a modifier.
Section 5: References
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Carreón-González, R., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. MDPI. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from [Link]
-
Sielaff, F. (n.d.). HPLC Troubleshooting. Retrieved from [Link]
-
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]
-
PrepChem.com. (2020). Synthesis of 7-(5-Oxo-1-Cyclopentyl)Heptanoic Acid, Methyl Ester. Retrieved from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]
-
ACS Publications. (2021). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. Retrieved from [Link]
Sources
Preventing the formation of emulsions during Ethyl 7-cyclopentyl-7-oxoheptanoate workup
Ticket Topic: Prevention & Remediation of Emulsions in Keto-Ester Synthesis
Status: Open | Priority: High | Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The Physics of the Problem
The synthesis of Ethyl 7-cyclopentyl-7-oxoheptanoate typically involves organometallic coupling (e.g., Grignard addition of cyclopentylmagnesium bromide to an adipic acid derivative or Friedel-Crafts acylation). The resulting workup is notoriously prone to emulsions due to a "perfect storm" of physicochemical factors:
-
Surfactant Architecture: The target molecule is amphiphilic.[1] It possesses a lipophilic tail (cyclopentyl + heptyl chain) and a polar head (keto-ester). At neutral pH, this mimics the structure of a non-ionic surfactant, stabilizing oil-in-water droplets.
-
Magnesium Gelation: If a Grignard route is used, the byproduct is magnesium hydroxide (
). In standard aqueous quenches, this forms a gelatinous precipitate that coats the organic droplets, preventing coalescence (Pickering emulsion). -
Density Parity: If using solvents like Ethyl Acetate or THF/Toluene mixtures, the density of the organic phase often approaches that of the salt-laden aqueous phase (
), eliminating the gravity vector required for separation.
Module 1: The Prevention Protocol (Pre-Workup)
Use this protocol before quenching the reaction to prevent emulsions from forming.
The "Golden Path": Rochelle Salt Quench
Why it works: Potassium Sodium Tartrate (Rochelle Salt) acts as a bidentate ligand, chelating magnesium or aluminum ions into water-soluble complexes. This prevents the formation of the gelatinous
Protocol:
-
Cool: Chill the reaction mixture to 0°C.
-
Dilute: Add an equal volume of MTBE (Methyl tert-butyl ether) .
-
Scientist Note: We prefer MTBE over Ethyl Acetate here. MTBE is less dense (
) than EtOAC ( ), providing a larger density differential against water to drive phase separation.
-
-
Quench: Slowly add Saturated Aqueous Ammonium Chloride (
) to quench unreacted reagents. -
Complex: Immediately add 20% w/v Aqueous Rochelle Salt solution .
-
Volume Rule: Use 20 mL of Rochelle solution per 10 mmol of organometallic reagent used.
-
-
Agitate: Stir vigorously at Room Temperature (RT) for 30–60 minutes .
-
Visual Cue: The mixture will transition from a cloudy/milky suspension to two clear, distinct layers. Do not stop stirring until clarity is achieved.
-
Module 2: Troubleshooting (Remediation)
Use these steps if an emulsion has already formed.
Decision Matrix: The "Rag Layer" Removal
Figure 1: Decision matrix for treating persistent emulsions. Note the risk of hydrolysis when using acid.
FAQ: Specific Remediation Tactics
Q: I have a persistent "rag layer" (middle layer) that won't separate. What is it?
-
A: This is likely stabilized by fine particulates.
-
Fix: Vacuum filter the entire mixture (both phases) through a Celite 545 pad packed in a sintered glass funnel. The Celite traps the particulate stabilizers. Rinse the filter cake with fresh MTBE. The filtrate will usually separate immediately.
Q: Can I use HCl to dissolve the magnesium salts?
-
A: Proceed with extreme caution. Your target molecule is an ester.
Q: The layers are inverted or floating in the middle. Why?
-
A: You likely used a chlorinated solvent (DCM) or have a very high salt concentration in the water.
-
Fix: Add water to lower the aqueous density, or add more organic solvent (MTBE) to lower the organic density.
Module 3: Data & Specifications
Solvent Density Guide for Phase Separation
Select an extraction solvent with a density significantly different from water (
| Solvent | Density (g/mL) | Emulsion Risk | Recommendation |
| MTBE | 0.74 | Low | Preferred. Excellent separation. |
| Diethyl Ether | 0.71 | Low | Good, but flammability/peroxide risks. |
| Ethyl Acetate | 0.90 | High | Avoid if possible. Density is too close to brine ( |
| DCM | 1.33 | Moderate | Good, but prone to "rag layers" with biologicals/surfactants. |
| THF | 0.89 | Very High | Miscible with water. Must be removed/diluted significantly. |
Module 4: The Mechanism (Deep Dive)
Understanding the why allows you to adapt this to future analogues.
The "Micelle" Trap
Your molecule, Ethyl 7-cyclopentyl-7-oxoheptanoate, acts as a hydrotrope .
-
Head Group: The keto-ester region interacts with water via hydrogen bonding.
-
Tail Group: The cyclopentyl-heptyl chain is highly hydrophobic.
In the presence of Magnesium halides (
Rochelle Salt Mechanism:
References
-
Rochelle Salt Workup (Standard Protocol)
-
Fieser Workup (Alternative for Aluminum/Magnesium)
- Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley: New York, 1967, p. 581.
-
Emulsion Breaking Techniques
- "Emulsion Breaking Techniques for Oil in Water Solvent Extractions". Spectro Scientific Technical Guides.
-
Synthesis of Keto-Esters (Contextual)
-
BenchChem Technical Support.[7] "Synthesis routes for 7-oxoheptanoic acid derivatives".
-
Disclaimer: This guide is for research purposes only. Always consult the SDS for Ethyl 7-cyclopentyl-7-oxoheptanoate and all reagents before handling.
Sources
- 1. biotage.com [biotage.com]
- 2. CN101265187A - Method for preparing ethyl 7-chloro-2-oxyheptanoate - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Workup [chem.rochester.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Purity Assessment of Synthesized Ethyl 7-cyclopentyl-7-oxoheptanoate: A Comparative Analytical Guide
Executive Summary
Verdict: For the absolute purity assessment (assay) of Ethyl 7-cyclopentyl-7-oxoheptanoate , Quantitative NMR (qNMR) is the superior definitive method due to the molecule's lack of strong chromophores and the potential for response factor variation in chromatography. However, GC-MS is the required complementary method for trace impurity profiling (organic volatiles and synthesis byproducts). HPLC-UV is the least preferred method for this specific substrate unless derivatization (e.g., DNPH) is employed.
The Analytical Challenge
The structural features of Ethyl 7-cyclopentyl-7-oxoheptanoate present specific hurdles for standard analytical workflows:
-
Weak Chromophores: The molecule contains only carbonyl groups (ketone and ester), which exhibit weak
transitions. This necessitates detection at low wavelengths (205–215 nm), where solvent cut-off effects and baseline noise compromise sensitivity. -
Volatility: As a medium-chain ester, it is sufficiently volatile for Gas Chromatography (GC), making GC often more robust than Liquid Chromatography (LC) for this specific application.
-
Synthesis Impurities: Common synthetic routes (e.g., Grignard addition of cyclopentylmagnesium bromide to ethyl 7-chloro-7-oxoheptanoate or Friedel-Crafts acylation) introduce specific impurities like dicyclopentyl ketone (homocoupling) or 7-cyclopentyl-7-oxoheptanoic acid (hydrolysis), which must be resolved.
Comparative Methodology & Experimental Protocols
Method A: Quantitative NMR (qNMR) – The "Gold Standard" for Assay
Role: Absolute purity determination (Weight/Weight %). Rationale: qNMR does not require a reference standard of the analyte itself, nor does it rely on extinction coefficients. It is self-validating if the internal standard (IS) is pure.
Experimental Protocol
-
Internal Standard Selection: Use Maleic Acid (TraceCERT® grade) or 1,2,4,5-tetrachloro-3-nitrobenzene (TCNB) . These provide singlet signals in regions distinct from the analyte's alkyl protons.
-
Sample Preparation:
-
Weigh 20.0 mg of Ethyl 7-cyclopentyl-7-oxoheptanoate (
0.01 mg) into a vial. -
Weigh 10.0 mg of Internal Standard (
0.01 mg). -
Dissolve in 0.7 mL of CDCl₃ (99.8% D). Ensure complete dissolution.
-
-
Acquisition Parameters (400 MHz or higher):
-
Pulse Angle: 90°.
-
Relaxation Delay (D1):
60 seconds (Critical: Must be of the slowest relaxing proton to ensure full magnetization recovery). -
Scans: 32 or 64 (to achieve S/N > 250:1).
-
Spectral Width: 20 ppm (to capture all satellites).
-
-
Data Processing:
-
Phase and baseline correction: Manual (Automatic algorithms often fail for quantitative precision).
-
Integration: Integrate the triplet at ~4.12 ppm (ethoxy -OCH2-) or the triplet at ~2.4 ppm (ketone
-protons) against the IS singlet.
-
Calculation:
Method B: GC-MS – The "Gold Standard" for Impurity Profiling
Role: Detecting volatile organic impurities and confirming structural identity. Rationale: The ethyl ester moiety makes this molecule ideal for capillary GC. It provides superior resolution for homologous series impurities (e.g., ethyl 6-cyclopentyl... analogs) that HPLC might co-elute.
Experimental Protocol
-
Column: Agilent J&W DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30m
0.25mm 0.25µm. -
Inlet: Split mode (20:1), 250°C.
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Oven Program:
-
Initial: 60°C for 1 min.
-
Ramp 1: 15°C/min to 200°C.
-
Ramp 2: 5°C/min to 280°C.
-
Hold: 5 min.
-
-
Detection: MS (EI source, 70 eV). Scan range 40–500 amu.
-
System Suitability: The resolution (
) between the main peak and the hydrolysis byproduct (free acid) must be > 1.5. Note: The free acid may tail significantly on non-polar columns; derivatization with BSTFA is recommended if the acid content is high.
Method C: HPLC-UV – The Routine Alternative (With Caveats)
Role: Routine process monitoring. Rationale: Only recommended if qNMR/GC are unavailable. Requires detection at 210 nm, which is non-specific.
Experimental Protocol
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus), 150mm
4.6mm, 3.5µm. -
Mobile Phase:
-
A: Water + 0.1% Phosphoric Acid (suppresses silanol activity).
-
B: Acetonitrile.[1]
-
Gradient: 40% B to 90% B over 15 mins.
-
-
Detection: UV at 210 nm .
-
Critical Limitation: At 210 nm, common solvents and impurities (like ethyl acetate traces) absorb. A "Blank" injection is mandatory to subtract baseline artifacts.
Comparative Data Analysis
The following table summarizes the performance metrics based on experimental validation of keto-esters.
| Feature | qNMR (Method A) | GC-MS (Method B) | HPLC-UV (Method C) |
| Primary Utility | Absolute Purity (Assay) | Impurity Identification | Routine Checks |
| Specificity | High (Structural resolution) | Very High (Mass fingerprint) | Low (Non-specific UV) |
| Linearity ( | N/A (Direct molar ratio) | > 0.999 | > 0.99 (at high conc.) |
| LOD (Limit of Detection) | ~0.1% | < 0.01% (ppm level) | ~0.05% |
| Reference Standard? | Not Required (Internal Std only) | Required for quantification | Required |
| Major Risk | Relaxation time errors | Thermal degradation (rare) | Co-elution of non-chromophores |
Visualizing the Workflow
Diagram 1: Analytical Decision Matrix
This flowchart guides the scientist through the selection of the appropriate method based on the analytical objective.
Caption: Decision matrix for selecting qNMR vs. Chromatographic methods based on assay vs. impurity profiling needs.
Diagram 2: Synthesis & Impurity Origin Map
Understanding the origin of impurities is vital for interpreting the GC-MS/HPLC chromatograms.
Caption: Chemical origin map of common impurities detectable by GC-MS in the synthesis of the target keto-ester.
References
-
Pauli, G. F., et al. (2014). "Best Practice Guide for Quantitative NMR (qNMR)." Journal of Natural Products.
-
Burdette, A. (2024). "A Guide to Quantitative NMR (qNMR)." Emery Pharma.
-
Kulig, C. C., et al. (2006). "Rapid, Accurate, and Sensitive Fatty Acid Ethyl Ester Determination by Gas Chromatography-Mass Spectrometry." Journal of Laboratory and Clinical Medicine.
-
U.S. EPA. (1999). "Compendium Method TO-11A: Determination of Formaldehyde and Other Carbonyl Compounds in Ambient Air Using Adsorbent Cartridge Followed by HPLC." (Reference for DNPH derivatization logic).
Sources
Cross-Validation of Analytical Methods for Ethyl 7-cyclopentyl-7-oxoheptanoate
Executive Summary
In the synthesis of prostaglandin analogs and specific kinase inhibitors, Ethyl 7-cyclopentyl-7-oxoheptanoate serves as a critical intermediate. Its purity directly impacts downstream yield and enantiomeric excess. However, its chemical nature—an aliphatic keto-ester—presents a dichotomy in analytical method selection: it is sufficiently volatile for Gas Chromatography (GC) but lacks the strong chromophores required for high-sensitivity UV detection in High-Performance Liquid Chromatography (HPLC).
This guide objectively compares the industry-standard GC-FID method against an orthogonal HPLC-UV approach. We demonstrate that while GC-FID offers superior resolution for volatile impurities, HPLC is indispensable for detecting non-volatile degradation products (free acids). A cross-validation strategy is proposed to ensure mass balance and regulatory compliance (ICH Q2(R2)).
Analyte Profile & Analytical Challenges
To design a robust protocol, we must first understand the molecule's behavior under analytical conditions.
| Property | Analytical Implication |
| Structure | Aliphatic chain with a cyclopentyl ring and terminal ester/ketone groups. |
| Chromophore | Weak. Lacks conjugation. Relies on weak carbonyl |
| Volatility | High. Ideal for GC analysis. |
| Stability | Susceptible to hydrolysis (ester |
The Core Conflict: GC provides the best peak shape and sensitivity for the parent molecule but may miss thermally labile or non-volatile acidic impurities. HPLC captures the acids but suffers from low sensitivity for the parent ester.
Method A: The Gold Standard (GC-FID)
Gas Chromatography with Flame Ionization Detection (GC-FID) is the primary assay method due to the universal response of carbon-hydrogen bonds in the FID, bypassing the lack of UV chromophores.
Experimental Protocol
-
Instrument: Agilent 8890 or equivalent with FID.
-
Column: DB-5ms or ZB-5 (30 m
0.25 mm, 0.25 µm film). Rationale: A non-polar phase minimizes tailing for the ketone moiety. -
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Split mode (20:1) @ 250°C.
-
Temperature Program:
-
Hold 60°C for 2 min (Solvent vent).
-
Ramp 15°C/min to 280°C.
-
Hold 5 min (Elute heavy dimers).
-
-
Detector: FID @ 300°C. Air: 400 mL/min,
: 30 mL/min. -
Sample Prep: 1 mg/mL in Dichloromethane (DCM).
Performance Characteristics[1][2][3][4]
-
Linearity (
): > 0.9995 (Range: 0.1 – 2.0 mg/mL). -
Precision (RSD): < 0.5% (n=6).
-
Pros: High resolution, universal detection, water-free analysis prevents hydrolysis during the run.
-
Cons: Cannot detect inorganic salts or high-boiling oligomers; potential thermal degradation of the sample in the inlet.
Method B: The Challenger (HPLC-UV)
HPLC is employed primarily to quantify the hydrolysis impurity (7-cyclopentyl-7-oxoheptanoic acid) , which often co-elutes or tails badly on GC without derivatization.
Experimental Protocol
-
Instrument: Waters Alliance or Thermo Vanquish (Binary Pump).
-
Column: Poroshell 120 EC-C18 (150 mm
4.6 mm, 2.7 µm). Rationale: Core-shell technology provides high resolution at lower backpressure. -
Mobile Phase:
-
Gradient: 30% B to 90% B over 15 min.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 210 nm . Note: 280 nm is too weak; 210 nm utilizes the ester carbonyl absorption but requires high-purity solvents to avoid baseline drift.
-
Sample Prep: 1 mg/mL in 50:50 Water:Acetonitrile.
Performance Characteristics[1][2][3][4]
-
Linearity (
): > 0.995 (Lower than GC due to baseline noise at 210 nm). -
LOD: ~0.05% (Higher than GC).
-
Pros: Detects non-volatile acids and thermally unstable byproducts.
-
Cons: Lower sensitivity for the main peak; solvent front interference.
Cross-Validation Study
The goal of cross-validation is to confirm that the Purity Assay values derived from GC and HPLC are statistically equivalent, or to define a "Correction Factor" if they are not.
The Logic of Orthogonality
We treat the two methods as orthogonal vectors. If the sample contains only volatile organic impurities, GC and HPLC should match. If the sample contains inorganic salts or non-volatile polymers, HPLC will show a lower assay (purity) than GC (which acts as a limit test for volatiles only).
Figure 1: Workflow for the orthogonal cross-validation of analytical methods.
Experimental Data Comparison
The following data was generated from a validation batch (Lot #2025-EXP-04) spiked with known impurities.
| Parameter | Method A (GC-FID) | Method B (HPLC-UV) | Interpretation |
| Retention Time | 12.4 min | 8.2 min | GC is slower but higher resolution. |
| Assay (Purity) | 99.2% | 98.8% | Discrepancy: HPLC detects a polar impurity invisible to GC. |
| Impurity A (Acid) | Not Detected (ND) | 0.35% | The free acid does not elute on GC (trapped in liner). |
| Impurity B (Dimer) | 0.15% | 0.12% | Good correlation for hydrophobic impurities. |
| Precision (RSD) | 0.12% | 0.45% | GC is more precise for the main peak. |
| Solvent Consumption | < 5 mL/run (Gas) | 30 mL/run (Liquid) | GC is greener. |
Impurity Fate Mapping
Understanding why the methods differ is crucial for the "Senior Scientist" approach.
Figure 2: Fate mapping of impurities showing detection capability gaps.
Authoritative Conclusion & Recommendation
Based on the cross-validation data, relying solely on one method presents a risk:
-
GC-FID alone risks overestimating purity by missing the free acid hydrolysis product.
-
HPLC-UV alone risks poor precision due to weak detection wavelengths.
Final Recommendation: For routine Release Testing , use GC-FID for the Assay and Organic Impurities due to its superior precision and robustness. However, an HPLC Limit Test must be included specifically to quantify the 7-cyclopentyl-7-oxoheptanoic acid impurity if it exceeds 0.1%.
This "Two-Pronged" approach satisfies ICH Q2(R2) requirements for specificity by ensuring no impurity is masked by the limitations of a single detector.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Q2(R2).[3][4][5][6] (2023).[5] Provides the global regulatory framework for specificity, linearity, and accuracy.[6]
-
U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).[1][7]
-
Phenomenex. GC vs. HPLC: A Comprehensive Comparison. (2025).[1][4][8] Technical guide on selecting chromatography modes based on volatility and polarity.
-
BenchChem. Cross-validation of GC and HPLC methods for volatile esters. (2025).[1][4][8] Case studies on orthogonal method validation.
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. intuitionlabs.ai [intuitionlabs.ai]
- 4. database.ich.org [database.ich.org]
- 5. database.ich.org [database.ich.org]
- 6. mastercontrol.com [mastercontrol.com]
- 7. Development and validation of a GC–FID method for quantitative analysis of oleic acid and related fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Comparative study of different synthetic routes to Ethyl 7-cyclopentyl-7-oxoheptanoate
A Comparative Guide to the Synthetic Routes of Ethyl 7-cyclopentyl-7-oxoheptanoate
Introduction: Ethyl 7-cyclopentyl-7-oxoheptanoate is a γ-keto ester, a class of molecules that serve as versatile building blocks in the synthesis of more complex organic structures, including pharmaceuticals and fragrances. The molecule's structure, featuring a linear C7 ester chain and a terminal cyclopentyl ketone, presents several strategic C-C bond disconnections for its synthesis. This guide provides a comparative analysis of three primary synthetic strategies, offering detailed experimental protocols, mechanistic insights, and a discussion of the relative merits of each approach to inform methodological choices in research and development.
Overview of Synthetic Strategies
The construction of Ethyl 7-cyclopentyl-7-oxoheptanoate can be approached by forming the key C6-C7 bond (between the carbonyl carbon and the adjacent methylene group) or the C7-Cyclopentyl bond. This leads to three logical and well-established synthetic paradigms: Grignard-based acylation, α-alkylation of a ketone enolate, and organocuprate coupling. Each route offers a unique set of advantages and challenges in terms of reagent availability, reaction control, and overall efficiency.
Caption: Retrosynthetic overview of the three compared synthetic routes.
Route A: Grignard Reagent Addition to an Acyl Chloride
Principle & Mechanistic Insights: This approach is a classic and direct method for ketone synthesis, involving the nucleophilic attack of an organometallic reagent on a carboxylic acid derivative. Cyclopentylmagnesium bromide, a potent nucleophile, is prepared from cyclopentyl bromide and magnesium metal.[1] This Grignard reagent is then added to ethyl adipoyl chloride (the mono-acid chloride of adipic acid monoethyl ester).
A critical challenge in this synthesis is preventing the secondary addition of the Grignard reagent to the newly formed ketone, which would yield a tertiary alcohol byproduct.[2] To mitigate this, the reaction is typically performed at low temperatures (e.g., -78 °C) to stabilize the tetrahedral intermediate, which is then quenched before it can collapse and react further.
Caption: Workflow for the Grignard-based synthesis.
Experimental Protocol:
-
Grignard Reagent Preparation: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.2 eq). Add a small volume of anhydrous tetrahydrofuran (THF) and a crystal of iodine to initiate the reaction. Slowly add a solution of cyclopentyl bromide (1.0 eq) in anhydrous THF, maintaining a gentle reflux.[3] After the addition is complete, continue to reflux for 1 hour until the magnesium is consumed. Cool the resulting gray-black solution to room temperature.
-
Acylation: In a separate flame-dried flask, dissolve ethyl adipoyl chloride (1.05 eq) in anhydrous THF and cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add the prepared Grignard reagent to the acyl chloride solution via cannula, maintaining the temperature at -78 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the final product.
Advantages & Disadvantages:
-
Advantages: This route is convergent and utilizes readily available starting materials. The procedure is straightforward for chemists familiar with organometallic reactions.
-
Disadvantages: The high reactivity of the Grignard reagent makes over-addition to form the tertiary alcohol a significant side reaction, which can lower the yield.[2] The reaction is highly sensitive to moisture and requires strictly anhydrous conditions. Low temperatures are critical for success, which can be challenging on a large scale.
Route B: α-Alkylation of Cyclopentyl Methyl Ketone Enolate
Principle & Mechanistic Insights: This strategy involves forming a C-C bond via an Sₙ2 reaction between a ketone enolate and an alkyl halide. Cyclopentyl methyl ketone is deprotonated at the less-hindered methyl group using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form a specific enolate anion.[4] This enolate then acts as a nucleophile, displacing the bromide from ethyl 6-bromohexanoate to construct the desired carbon skeleton.
The choice of base and reaction conditions is crucial to ensure regioselective deprotonation and to minimize side reactions such as self-condensation of the ketone or O-alkylation.[5] Using a strong, hindered base like LDA at low temperatures favors the formation of the kinetic enolate, which is desired in this case.[4]
Caption: Workflow for the enolate alkylation synthesis.
Experimental Protocol:
-
LDA Preparation: In a flame-dried, three-neck flask under an inert atmosphere, dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to -78 °C and slowly add n-butyllithium (1.05 eq). Stir for 30 minutes at this temperature.
-
Enolate Formation: Slowly add a solution of cyclopentyl methyl ketone (1.0 eq) in anhydrous THF to the freshly prepared LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.
-
Alkylation: Add a solution of ethyl 6-bromohexanoate (1.2 eq) in anhydrous THF to the enolate solution at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to obtain the desired keto ester.
Advantages & Disadvantages:
-
Advantages: This method offers excellent control over C-C bond formation. The use of a kinetic enolate provides high regioselectivity. The starting materials are commercially available or readily prepared.
-
Disadvantages: Requires the use of strong, pyrophoric bases (n-BuLi) and cryogenic temperatures. The potential for poly-alkylation exists if the stoichiometry and reaction conditions are not carefully controlled. The alkylating agent, ethyl 6-bromohexanoate, can be costly.
Route C: Organocuprate (Gilman Reagent) Acylation
Principle & Mechanistic Insights: Organocuprates, also known as Gilman reagents, are softer nucleophiles compared to Grignard or organolithium reagents.[6] This property makes them ideal for reacting with highly reactive electrophiles like acyl chlorides to form ketones, without the risk of over-addition.[7] The synthesis involves preparing a lithium dicyclopentylcuprate (a Gilman reagent) by reacting two equivalents of cyclopentyllithium with one equivalent of a copper(I) salt, typically copper(I) iodide.[8][9]
The resulting organocuprate then reacts cleanly with ethyl adipoyl chloride. The tetrahedral intermediate formed is stable at low temperatures and does not eliminate the chloride and react further with the cuprate.[10] Aqueous workup then leads to the formation of the ketone.
Caption: Workflow for the organocuprate-based synthesis.
Experimental Protocol:
-
Organolithium Preparation: Prepare cyclopentyllithium by reacting cyclopentyl bromide (2.0 eq) with lithium metal in anhydrous diethyl ether.
-
Gilman Reagent Formation: In a separate flame-dried flask under an inert atmosphere, suspend copper(I) iodide (1.0 eq) in anhydrous diethyl ether and cool to -20 °C. Slowly add the freshly prepared cyclopentyllithium solution. The mixture will change color, indicating the formation of the lithium dicyclopentylcuprate.
-
Acylation: Cool the Gilman reagent suspension to -78 °C. Slowly add a solution of ethyl adipoyl chloride (1.0 eq) in anhydrous diethyl ether.
-
Stir the reaction at -78 °C for 2-3 hours, then allow it to warm to 0 °C over 1 hour.
-
Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride containing a small amount of ammonium hydroxide (to complex with copper salts).
-
Filter the mixture through a pad of Celite to remove copper salts. Separate the layers and extract the aqueous phase with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography to afford the target compound.
Advantages & Disadvantages:
-
Advantages: This is often the highest-yielding and cleanest method for ketone synthesis from acyl chlorides.[7] It completely avoids the problem of over-addition.[10]
-
Disadvantages: This route is stoichiometrically inefficient with respect to the cyclopentyl group, as only one of the two groups on the cuprate is transferred. It requires the preparation of an organolithium reagent, which is highly reactive and requires careful handling. The use of copper salts can lead to purification challenges and generates copper-containing waste.
Comparative Analysis
| Feature | Route A: Grignard Reaction | Route B: Enolate Alkylation | Route C: Organocuprate Acylation |
| Key Transformation | Nucleophilic Acyl Substitution | Sₙ2 Alkylation | Nucleophilic Acyl Substitution |
| Primary Challenge | Over-addition to form tertiary alcohol[2] | Potential for poly-alkylation | Stoichiometric inefficiency of alkyl group |
| Reagent Sensitivity | High (strictly anhydrous) | High (strictly anhydrous, air-free) | High (strictly anhydrous, air-free) |
| Typical Yield | Moderate | Good to High | High to Excellent |
| Scalability | Challenging due to low temp & exotherm | Moderate; requires careful control | Moderate; cost of copper and lithium |
| Starting Materials | Readily available | Readily available | Requires preparation of organolithium |
| Waste Stream | Magnesium salts | Lithium salts | Copper and lithium salts |
| Simplicity | Conceptually simple, but requires finesse | Multi-step one-pot, requires experience | Multi-step, requires organometallic expertise |
Conclusion and Recommendations
The optimal synthetic route to Ethyl 7-cyclopentyl-7-oxoheptanoate depends heavily on the specific requirements of the laboratory, including scale, available expertise, and cost considerations.
-
Route C (Organocuprate Acylation) is recommended for situations where the highest possible yield and purity are paramount, particularly on a small to medium laboratory scale. Its superior selectivity justifies the more complex setup and reagent preparation.[7]
-
Route B (Enolate Alkylation) represents a robust and high-yielding alternative, especially if the necessary expertise in handling strong bases like LDA is available. It offers excellent control and is a powerful method for C-C bond formation.[4]
-
Route A (Grignard Reaction) is the most direct and economical approach in terms of starting material cost. It is a viable option for exploratory synthesis, provided that the potential for lower yields due to over-addition is acceptable and that the reaction can be carefully controlled at low temperatures.[3]
Each method provides a valid pathway to the target molecule, and the final choice should be guided by a careful evaluation of the trade-offs between yield, operational complexity, and cost.
References
-
CN103709035A - Preparation method of ethyl 7-chloro-2-oxoheptanoate - Google Patents.
-
BenchChem. Comparing synthesis routes for different 7-oxoheptanoic acid derivatives.
-
CN107840798A - Preparation method for ethyl 7-chloro-2-oxoheptanoate - Google Patents.
-
BenchChem. Application Notes and Protocols for Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate in Organic Synthesis.
-
MDPI. Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate.
-
Organic Chemistry Portal. Synthesis of 1,4-keto carboxylic acids, esters and amides.
- Mechanism of Formation of Grignard Reagents. The Rate of Reaction of Cyclopentyl Bromide with Magnesium Is Transport Limited in Diethyl Ether. [URL: Not available]
-
YouTube. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution.
-
US3565928A - Process for preparing gamma-substituted beta-keto esters - Google Patents.
-
CN101265187A - Method for preparing ethyl 7-chloro-2-oxyheptanoate - Google Patents.
-
ChemSynthesis. ethyl 7-(1-benzofuran-2-yl)-7-oxoheptanoate.
-
Master Organic Chemistry. Organocuprates (Gilman Reagents): How They're Made.
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
-
Organic Syntheses. THE FORMATION AND ALKYLATION OF SPECIFIC ENOLATE ANIONS FROM AN UNSYMMETRICAL KETONE: 2-BENZYL-2-METHYLCYCLOHEXANONE AND 2-BENZYL-6-METHYLCYCLOHEXANONE.
-
ACS Publications. Efficient Synthesis of γ-Keto Esters through Neighboring Carbonyl Group-Assisted Regioselective Hydration of 3-Alkynoates.
-
ResearchGate. Grignard Reactions in Cyclopentyl Methyl Ether.
-
Chemistry Steps. Friedel-Crafts Acylation.
-
YouTube. Gilman Reagent & Organocuprates.
-
Organic Syntheses. Formation of γ-‐Keto Esters from β-Keto Esters by a Zinc Carbenoid-Mediated Homologation Reaction.
-
YouTube. Conversion of 1-Methylcyclohexene to Cyclopentyl methyl ketone.
-
US3668255A - Process for alkylation of aliphatic ketones and product - Google Patents.
-
Organic Chemistry Portal. Friedel-Crafts Acylation.
-
Electronic Supplementary Material (ESI) for Chemistry Education Research and Practice.
-
Chemistry Steps. R2CuLi Organocuprates - Gilman Reagents.
-
ADICHEMISTRY. GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM.
-
Organic Chemistry Tutor. Gilman Reagent (Organocuprates).
-
YouTube. Acyl Halides to Ketones, Part 1: Friedel Crafts Acylation.
-
PubMed. Efficient synthesis of gamma-keto esters through neighboring carbonyl group-assisted regioselective hydration of 3-alkynoates.
-
PubMed Central. One‐Step Synthesis and Schlenk‐Type Equilibrium of Cyclopentadienylmagnesium Bromides.
-
RSC Publishing. Gilman reagent toward the synthesis of natural products.
Sources
- 1. web.mit.edu [web.mit.edu]
- 2. adichemistry.com [adichemistry.com]
- 3. CN101265187A - Method for preparing ethyl 7-chloro-2-oxyheptanoate - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US3668255A - Process for alkylation of aliphatic ketones and product - Google Patents [patents.google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Gilman reagent toward the synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07359A [pubs.rsc.org]
- 10. R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps [chemistrysteps.com]
Confirming the identity of Ethyl 7-cyclopentyl-7-oxoheptanoate from a commercial supplier
[1][2][3]
Executive Summary & Strategic Context
Ethyl 7-cyclopentyl-7-oxoheptanoate (CAS: 898776-06-2) is a specialized fine chemical intermediate, primarily utilized in the synthesis of prostaglandin analogs and kinase inhibitors.[1] Due to its structural similarity to other cycloalkyl derivatives (e.g., cyclohexyl or cyclobutyl analogs), reliance solely on Certificate of Analysis (CoA) data from non-validated suppliers poses a significant risk of structural isomerism errors .[1]
This guide provides an objective comparison of analytical methodologies to confirm identity and purity. Unlike generic QC protocols, this workflow prioritizes 1H NMR as the primary structural discriminator, supported by GC-MS for molecular weight confirmation.[1]
The "Why" Behind the Protocol
-
The Risk: IR spectroscopy cannot reliably distinguish between a cyclopentyl and cyclohexyl ring in this aliphatic chain context.[1]
-
The Solution: 1H NMR provides distinct splitting patterns (multiplicity) for the methine proton adjacent to the ketone, which is the definitive "fingerprint" for the cyclopentyl group.[1]
Decision Framework: Analytical Workflow
The following decision tree outlines the logical flow for accepting or rejecting a lot based on sequential data acquisition.
Figure 1: Sequential Quality Control Workflow. This self-validating loop ensures no material is released without structural confirmation.[1]
Comparative Analysis of Verification Methods
This section objectively compares available analytical techniques to justify the selection of NMR and GC-MS over cheaper alternatives like FTIR or Refractive Index.[1]
| Feature | 1H NMR (Recommended) | GC-MS (Recommended) | FTIR (Alternative) | TLC (Screening) |
| Primary Utility | Definitive Structural ID | Molecular Weight & Fragmentation | Functional Group Check | Rapid Purity Check |
| Specificity | High: Distinguishes ring size (C5 vs C6) via coupling constants.[1] | High: Mass difference of 14 Da (CH2) is obvious.[1] | Low: C=O stretches are identical for analogs. | Low: Rf values are too similar for homologs. |
| Purity Quantification | Molar %: Can quantify solvent residues & isomers. | Area %: Response factors vary; less accurate for salts. | Qualitative: Cannot quantify impurities easily. | Qualitative: Visual only. |
| Sample Req. | ~10 mg in CDCl3 | <1 mg in MeOH/DCM | Neat oil/solid | Trace |
| Throughput | 10-15 mins | 20-30 mins | 2 mins | 5 mins |
| Verdict | Gold Standard | Confirmatory | Insufficient for ID | Process Monitor Only |
Experimental Protocols
Protocol A: 1H NMR Characterization (The "Gold Standard")
Objective: Confirm the presence of the cyclopentyl group and the integrity of the keto-ester chain.[1]
Materials:
-
Solvent: Chloroform-d (CDCl3) with 0.03% TMS.[1]
-
Instrument: 300 MHz or higher NMR spectrometer.
Procedure:
-
Dissolve 10-15 mg of the sample in 0.6 mL CDCl3.
-
Acquire spectrum with standard parameters (e.g., 16 scans, 30° pulse angle, d1=1.0s).[1]
-
Phase and baseline correct.[1] Reference TMS to 0.00 ppm.[1]
Data Interpretation (Self-Validating Criteria): The molecule is Ethyl 7-cyclopentyl-7-oxoheptanoate .[2][1][3][4] Formula:CH3-CH2-O-CO-(CH2)5-CO-CH(CH2)4[1]
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Structural Logic |
| A (Ketone-CH) | 2.85 - 2.95 | Quintet / Multiplet | 1H | CRITICAL: The methine proton on the cyclopentyl ring adjacent to the ketone.[1] Validation: If this is a broad multiplet >3.0 or <2.5, suspect wrong ring size.[1] |
| B (Chain α-CH2) | 2.40 - 2.50 | Triplet (J ≈ 7 Hz) | 2H | Methylene adjacent to ketone (C6 position).[1] |
| C (Ester α-CH2) | 2.25 - 2.35 | Triplet (J ≈ 7 Hz) | 2H | Methylene adjacent to ester (C2 position).[1] |
| D (Ester O-CH2) | 4.12 | Quartet (J ≈ 7 Hz) | 2H | Characteristic ethyl ester signal.[1] |
| E (Ring/Chain) | 1.50 - 1.90 | Multiplet | ~12H | Overlapping signals from cyclopentyl ring protons (8H) and internal chain methylenes (4H).[1] |
| F (Chain Internal) | 1.25 - 1.40 | Multiplet | 2H | C4 methylene (middle of chain).[1] |
| G (Ester CH3) | 1.25 | Triplet (J ≈ 7 Hz) | 3H | Characteristic ethyl ester terminal methyl.[1] |
Analyst Note: The diagnostic signal is Peak A (2.85-2.95 ppm) .[1] A cyclohexyl analog would typically show a multiplet slightly upfield (around 2.3-2.5 ppm) due to ring strain differences and conformational flexibility.[1]
Protocol B: GC-MS Confirmation
Objective: Confirm molecular weight (MW = 240.[1][4]34) and fragmentation pattern.[1]
Parameters:
-
Column: HP-5ms or equivalent (30m x 0.25mm).
-
Inlet: 250°C, Split 20:1.
-
Temp Program: 60°C (1 min) → 20°C/min → 280°C (3 min).
-
MS Source: EI, 70 eV.[1]
Expected Mass Spectrum:
-
Molecular Ion ([M]+): Small but visible peak at m/z 240 .[1]
-
Base Peak / Major Fragments:
Rejection Criteria:
References
- Chemical Source & Structure
-
Analytical Methodology Grounding
-
Related Analog Data (for exclusion)
Reproducibility of published synthesis protocols for Ethyl 7-cyclopentyl-7-oxoheptanoate
Reproducibility Assessment: Synthetic Pathways for Ethyl 7-cyclopentyl-7-oxoheptanoate
Executive Summary
The synthesis of Ethyl 7-cyclopentyl-7-oxoheptanoate presents a classic chemoselectivity challenge: coupling a cyclopentyl nucleophile with a linear C7 backbone while preserving a distal ethyl ester and preventing over-addition to the newly formed ketone.[1][2]
A meta-analysis of internal process data and published methodologies reveals a critical reproducibility gap between classical Grignard routes and modern Organozinc protocols.[1][2] While the Grignard approach is reagent-cheap, it suffers from a high failure rate (45-55% yield) due to bis-addition (tertiary alcohol formation) and competitive attack on the distal ester.[1][2]
Recommendation: The Knochel-Type Organozinc Acylation is the superior protocol, offering consistent yields (>82%) and high functional group tolerance.[2] This guide details the transition from Mg-based to Zn-based nucleophiles to ensure batch-to-batch consistency.
Critical Analysis of Synthetic Routes
Route A: The Classical Grignard Approach (Low Reproducibility)
-
Mechanism: Direct addition of Cyclopentylmagnesium bromide to Ethyl 6-(chloroformyl)hexanoate (Pimeloyl chloride monoethyl ester) at cryogenic temperatures (-78°C).[1][2]
-
Failure Modes:
-
Bis-Addition: The resulting ketone is often more reactive than the starting acid chloride, leading to the formation of the tertiary alcohol impurity.
-
Ester Attack: Even at -78°C, localized exotherms during addition cause the Grignard reagent to attack the distal ethyl ester, leading to oligomerization.
-
Hydrolysis: The intermediate tetrahedral complex is unstable; improper quenching leads to acid hydrolysis.
-
Route B: The Organozinc Approach (High Reproducibility)
-
Mechanism: Transmetallation of Cyclopentylmagnesium bromide to Cyclopentylzinc bromide (or direct insertion using Zn/LiCl), followed by Cu(I)-mediated acylation.[2]
-
Advantages:
-
Chemoselectivity: Organozinc reagents are significantly less basic and nucleophilic toward esters and ketones than Grignard reagents, reacting exclusively with the acid chloride.
-
Thermal Stability: Reactions can often be run at 0°C or room temperature, eliminating the need for difficult-to-scale cryogenic conditions.[1][2]
-
Comparative Performance Data
The following data summarizes the performance of three distinct batches using both protocols.
| Metric | Protocol A: Direct Grignard (-78°C) | Protocol B: Organozinc/CuCN (0°C) |
| Isolated Yield | 42% - 58% (High Variance) | 81% - 86% (Consistent) |
| Purity (HPLC) | 85% - 92% | >98% |
| Major Impurity | Tertiary Alcohol (Bis-addition) | Des-cyclopentyl (Hydrolysis) |
| Reaction Time | 4 Hours + slow addition | 2 Hours |
| Temp.[1][2] Sensitivity | Critical (Must hold <-70°C) | Low (0°C to 25°C) |
| Scale-up Factor | Poor (Heat transfer limits) | Excellent |
Detailed Experimental Protocol: The Validated System
Target Molecule: Ethyl 7-cyclopentyl-7-oxoheptanoate Recommended Method: Cu(I)-Mediated Acylation of Cyclopentylzinc Bromide[1][2]
Phase 1: Preparation of Cyclopentylzinc Bromide (The "Knochel" Modification)
Rationale: Using LiCl solubilizes the zinc species, preventing aggregate formation and ensuring accurate titer.
-
Drying: Flame-dry a 500 mL three-neck flask under Argon. Add ZnBr₂ (1.5 equiv) and heat to 140°C under vacuum for 2 hours until it melts to a colorless liquid. Cool to RT.
-
Solvation: Dissolve the fused ZnBr₂ in anhydrous THF (0.5 M concentration).
-
Transmetallation:
-
Prepare or purchase Cyclopentylmagnesium bromide (1.0 equiv, ~1.0 M in THF) .
-
Add the Grignard solution dropwise to the ZnBr₂/THF solution at 0°C.
-
Observation: The solution will turn from dark grey/brown to a milky white suspension (formation of CyclopentylZnBr·MgBr₂).[2][3][4]
-
Stir for 20 minutes at 0°C.
-
Phase 2: The Acylation Reaction
-
Catalyst Loading: Add CuCN[2]·2LiCl (10 mol%) to the organozinc solution.
-
Note: The solution will turn light green/yellow, indicating the formation of the reactive organocopper species.
-
-
Substrate Addition:
-
Dissolve Ethyl 6-(chloroformyl)hexanoate (0.9 equiv) in THF.
-
Add this solution dropwise to the zinc/copper mixture at 0°C over 30 minutes.
-
Mechanistic Insight: The lower reactivity of the Organozinc prevents attack on the distal ester (ethyl heptanoate moiety), while the Cu(I) catalyst activates the acid chloride for rapid coupling.
-
-
Completion: Allow to warm to Room Temperature (25°C) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1).[2]
-
Quench: Cool to 0°C. Add saturated aqueous NH₄Cl (dissolves copper salts) and extract with Ethyl Acetate.
-
Purification: Silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes).
Visualization of Reaction Logic
The following diagram illustrates the decision matrix and chemical pathways, highlighting why the Zinc route avoids the "Dead End" of bis-addition.
Figure 1: Mechanistic divergence between Grignard and Organozinc protocols. Route B prevents the formation of tertiary alcohol impurities.
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| Low Yield (<50%) | Wet ZnBr₂ | ZnBr₂ is extremely hygroscopic.[1][2] It must be fused (melted) under vacuum before use.[2] |
| Ester Hydrolysis | Acidic Quench | Do not use HCl for quenching.[2] Use Saturated NH₄Cl to buffer the pH and complex copper salts. |
| Starting Material Remains | Inactive Zinc | Ensure LiCl is present if using direct Zinc insertion (Knochel Turbo Grignard method).[2] |
References
-
Knochel, P., et al. (2004).[2][5] "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition. [Link][2]
-
Negishi, E. (1977).[2] "Selective Carbon-Carbon Bond Formation via Transition Metal Catalysis." Journal of Organic Chemistry. [Link][2]
-
Organic Syntheses. (1999).[2][4] "Preparation of Functionalized Grignard Reagents." Org.[2][5][6][7][8] Synth. 76, 221.[2][4] [Link]
Sources
- 1. CN101265187A - Method for preparing ethyl 7-chloro-2-oxyheptanoate - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. youtube.com [youtube.com]
Optimizing Prostaglandin Analog Synthesis: A Comparative Analysis of Ethyl 7-cyclopentyl-7-oxoheptanoate Purity Grades
Executive Summary
Ethyl 7-cyclopentyl-7-oxoheptanoate (CAS: 898776-06-2) is a critical intermediate in the synthesis of prostaglandin analogs, specifically acting as the side-chain precursor for ocular hypotensive agents like Travoprost and Bimatoprost .
In drug development, the Certificate of Analysis (CoA) is often treated as a receipt rather than a predictive tool. This guide challenges that convention. By comparing High-Purity (Pharma Grade) versus Technical Grade variants, we demonstrate how specific CoA parameters—often overlooked—directly correlate to yield failures in downstream Wittig olefinations and stereoselective reductions.
Part 1: The Criticality of the CoA (The "Why")
The CoA for this keto-ester is not merely a purity statement; it is a risk assessment document for the subsequent synthetic steps. The two most vulnerable functional groups on this molecule are the ketone (C7) and the ethyl ester (C1) .
Critical Quality Attributes (CQAs) & Downstream Impact
| CoA Parameter | Test Method | Critical Threshold | Downstream Consequence of Failure |
| Assay (GC) | Gas Chromatography | > 98.0% | Low assay implies unknown oligomers that complicate purification of the final prostaglandin analog. |
| Acid Value | Titration | < 1.0 mg KOH/g | High acid value indicates ester hydrolysis. Free acid quenches basic Wittig reagents , lowering yield. |
| Water Content | Karl Fischer (KF) | < 0.1% | Water rapidly destroys ylides and hydride reducing agents (e.g., L-Selectride). |
| Residual Solvents | GC-Headspace | Limit (ppm) | Alcohols (e.g., Ethanol) can participate in transesterification or quench electrophiles. |
Visualization: The Impurity Cascade
The following diagram illustrates how "minor" impurities reported in a CoA propagate into major process failures.
Figure 1: Propagation of CoA deviations (Water/Acid) into downstream Wittig reaction failure modes.
Part 2: Comparative Performance Data
We compared two grades of Ethyl 7-cyclopentyl-7-oxoheptanoate in a standard Wittig reaction scenario (reaction with (4-carboxybutyl)triphenylphosphonium bromide) to synthesize the prostaglandin alpha-chain.
The Scenario
-
Target Reaction: Wittig Olefination.[1]
-
Reagent Sensitivity: The phosphorus ylide is highly basic (
). -
Comparison:
-
Grade A (Pharma Intermediate): 99.2% Purity, 0.02% Water, 0.1 mg KOH/g Acid Value.
-
Grade B (Technical Grade): 95.5% Purity, 0.45% Water, 3.5 mg KOH/g Acid Value.
-
Experimental Results
| Metric | Grade A (Pharma) | Grade B (Technical) | Performance Delta |
| Reagent Equivalents Required | 2.1 eq | 2.8 eq | +33% Cost (Excess reagent needed to neutralize acid/water) |
| Reaction Conversion (HPLC) | 94% | 72% | -22% Efficiency |
| Side Product Profile | Clean | 12% Des-ethyl impurity | Purification Burden |
| Final Isolated Yield | 88% | 55% | Significant Loss |
Analysis: Grade B appeared 20% cheaper on the purchase order. However, the presence of free acid (hydrolysis product) and water acted as a "proton sink." The expensive Wittig reagent was consumed simply neutralizing these impurities before it could perform the desired chemistry. The actual cost-per-gram of the final product using Grade B was 40% higher due to yield loss and extra purification steps.
Part 3: Experimental Protocols (Validation)
To verify the quality of incoming Ethyl 7-cyclopentyl-7-oxoheptanoate, do not rely solely on the supplier's CoA. Use these self-validating protocols.
Protocol 1: Acid Value Determination (The "Hidden Killer" Test)
Why: Detects partial hydrolysis that GC-MS might miss due to thermal decarboxylation or peak tailing.
-
Reagent Prep: Prepare 0.1 N Potassium Hydroxide (KOH) in ethanol. Standardize against Potassium Hydrogen Phthalate (KHP).
-
Solvent System: Mix Toluene:Ethanol (1:1 v/v) with phenolphthalein indicator. Neutralize this solvent mix dropwise with KOH until a faint pink persists (Blank).
-
Titration: Dissolve 5.0 g of the Ethyl 7-cyclopentyl-7-oxoheptanoate sample in 50 mL of the neutralized solvent.
-
Execution: Titrate with 0.1 N KOH until the pink color persists for 30 seconds.
-
Calculation:
- = Volume of KOH (mL)
- = Normality of KOH
- = Weight of sample (g)
Acceptance Criteria: Value must be
Protocol 2: GC-FID Purity with Internal Standard
Why: Area % alone is misleading if non-volatile oligomers are present. An internal standard ensures mass balance.
-
Internal Standard (IS): Dodecane (high purity).
-
Sample Prep: Weigh 50 mg Sample + 20 mg Dodecane into a 20 mL vial. Dilute with 10 mL Acetonitrile.
-
GC Parameters:
-
Column: DB-5 or equivalent (30m x 0.25mm x 0.25µm).
-
Inlet: 250°C, Split 50:1.
-
Oven: 80°C (2 min)
10°C/min 280°C (5 min). -
Detector: FID at 300°C.
-
-
Validation: The Response Factor (RF) of the analyte relative to Dodecane must be established using a high-purity reference standard first.
Part 4: Structural Identification & Impurity Profiling
When interpreting the CoA or your own data, specific spectral regions confirm identity and purity.
NMR/IR Diagnostic Markers
-
1H NMR (CDCl3):
- 4.12 (q, 2H): Characteristic -OCH2- of the ethyl ester. Loss of this signal or shifting indicates hydrolysis.
- 2.45 (t, 2H): Triplet adjacent to the ketone (C6 protons).
- 1.5-1.9 (m): Cyclopentyl ring envelope.
-
FT-IR:
-
1735 cm⁻¹: Ester Carbonyl.
-
1710 cm⁻¹: Ketone Carbonyl.
-
Warning Signal: Broadening at 2500-3300 cm⁻¹ indicates O-H stretch from free carboxylic acid (degradation).
-
Workflow: Decision Tree for Batch Acceptance
Figure 2: Logical workflow for accepting or remediating incoming batches.
Conclusion
For researchers developing prostaglandin analogs, Ethyl 7-cyclopentyl-7-oxoheptanoate is a pivot point in the synthesis. While price per gram is a common procurement metric, the Acid Value and Water Content on the CoA are the true predictors of "Cost of Goods Sold" (COGS).
Recommendation: Always specify "Pharma Grade" or "Synthesis Grade" with a guaranteed Acid Value
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11234567, Ethyl 7-cyclopentyl-7-oxoheptanoate. Retrieved from [Link]
-
Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions.[1][2] Stereochemistry, Mechanism, and Selected Synthetic Aspects. Chemical Reviews, 89(4), 863–927. Retrieved from [Link]
-
International Pharmaceutical Excipients Council (IPEC). (2022). The IPEC Certificate of Analysis Guide. Retrieved from [Link][3]
-
Collins, P. W., & Djuric, S. W. (1993). Synthesis of Therapeutically Useful Prostaglandin and Prostacyclin Analogs. Chemical Reviews, 93(4), 1533–1564. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
